molecular formula C26H32N3NaO6S2 B6162242 MEROCYANINE 540 CAS No. 2417524-85-5

MEROCYANINE 540

Cat. No.: B6162242
CAS No.: 2417524-85-5
M. Wt: 569.7
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Description

Historical Context of Merocyanine (B1260669) Dyes in Scientific Investigations

Merocyanine dyes belong to a class of synthetic dyes known as polymethine dyes. researchgate.net Structurally, they are characterized by a donor and an acceptor heterocyclic nucleus joined by a polymethine chain, which results in a neutral molecule. researchgate.netresearchgate.net The synthesis of the first merocyanine dye is credited to John D. Kendall. researchgate.net

Historically, a primary technical application for this class of dyes was as spectral sensitizers in the photographic industry. researchgate.netresearchgate.net Their unique optical properties, which are highly responsive to environmental factors like solvent polarity, are a defining feature. researchgate.net This solvatochromism, where the color of the dye changes with the solvent, arises from the alteration of the electronic structure between non-polar and charge-separated forms. This sensitivity to the microenvironment foreshadowed their later, more complex applications in biological research. researchgate.net

Evolution of Merocyanine 540 as a Research Tool

This compound, a member of the benzoxazole (B165842) merocyanine family, was first identified as a potent tool for biological research due to its unique staining properties. researchgate.net Early studies in the 1970s revealed that MC540 selectively stains the membranes of electrically excitable cells, such as neurons and muscle cells, while leaving non-excitable cells largely unstained. nih.govzoulab.org This discovery paved the way for its use as an optical probe for monitoring transmembrane electrical activity. zoulab.orgspiedigitallibrary.org Researchers demonstrated that the dye's fluorescence intensity changes in response to shifts in membrane potential, allowing for the optical recording of action potentials in tissues like the heart. ahajournals.org

The evolution of MC540 as a research tool expanded as scientists began to understand the basis for its selective staining. It was found that MC540 preferentially binds to membranes with disordered or loosely packed lipids. nih.gov This characteristic made it an excellent probe for studying the physical state of lipid bilayers, including membrane fluidity. Consequently, its application grew to include flow cytometry, where it is used to assess lipid organization in leukocytes and to identify and sort apoptotic cells, which are known to have disorganized membranes. nih.govresearchgate.net

Further research into its light-absorbing properties led to its development as a photosensitizer. It was discovered that upon irradiation with light, MC540 could generate cytotoxic molecules, a finding that established its role in the burgeoning field of photodynamic therapy (PDT). tdl.orgnih.gov

Scope and Significance of this compound Studies in Advanced Disciplines

The applications of this compound span several advanced scientific fields, owing to its unique interactions with biological membranes and its photochemical properties.

Membrane Biology and Apoptosis Detection: MC540 is a valuable tool for studying the biophysical properties of cell membranes. It preferentially binds to the outer leaflet of lipid bilayers, particularly in membranes with loosely packed lipids, and its fluorescence is enhanced in these hydrophobic environments. This allows researchers to probe the lipid packing density and fluidity of membranes. nih.gov A significant application is in the study of apoptosis (programmed cell death). Apoptotic cells undergo a loss of plasma membrane asymmetry, leading to a more disordered lipid arrangement that MC540 can readily bind to and fluoresce. nih.govresearchgate.net This increased fluorescence allows for the easy detection and quantification of apoptotic cells by flow cytometry, with results often correlating with those from other methods like Annexin V binding. nih.goviqproducts.nl Studies have shown MC540 is a reliable and versatile fluorochrome for identifying apoptotic cells from various origins, including human and murine cells. nih.gov

Photodynamic Therapy (PDT): In PDT, MC540 functions as a photosensitizer. When exposed to light of a suitable wavelength, the dye becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. mdpi.com These ROS are cytotoxic and can lead to localized cell death. asm.org This mechanism is exploited in several research areas:

Oncology: MC540 has been extensively studied for its potential in treating cancers, particularly leukemia and lymphoma, which are notably more sensitive to MC540-mediated PDT than normal hematopoietic cells. nih.govmdpi.com Research has also explored its efficacy against solid tumors like neuroblastoma and melanoma. mdpi.comashpublications.orgnih.gov Studies have delved into the specific mechanisms, showing that photoproducts of MC540 can induce apoptosis by activating caspases and triggering the release of cytochrome C from mitochondria. ashpublications.orgnih.gov

Antimicrobial Research: The photodynamic action of MC540 is effective against a range of microorganisms. Studies have demonstrated its ability to inactivate bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, including those organized in resistant biofilm communities. asm.orgnih.govresearchgate.netresearchgate.net

Viral Inactivation: MC540-mediated PDT has been investigated as a method for inactivating enveloped viruses, with potential applications in the decontamination of blood products. aip.orgresearchgate.net

Biophysical and Photochemical Studies: The fundamental photophysical behavior of MC540 itself is a subject of research. Studies in various solvents and model membrane systems like micelles and vesicles have been conducted to understand its photoisomerization and rotational dynamics. tdl.org This research is crucial for optimizing its use in therapeutic applications like PDT, where its photoisomerization is believed to play a role in the destruction of cancer cells. tdl.org

Data Tables

Table 1: Chemical and Physical Properties of this compound This table provides a summary of the key chemical and physical properties of the this compound compound.

PropertyValueSource(s)
IUPAC Name sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate nih.gov
Molecular Formula C₂₆H₃₂N₃NaO₆S₂ nih.gov
Molecular Weight 569.67 g/mol nih.gov
CAS Number 62796-23-0 nih.gov
Melting Point 285 °C (decomposes) chemicalbook.com
Appearance Purple crystalline solid scbt.com
Excitation Peak ~560 nm aatbio.com
Emission Peak ~579 nm aatbio.com

Table 2: Selected Research Findings on this compound in Photodynamic Inactivation This table highlights key findings from various studies on the application of this compound as a photosensitizer for inactivating different types of cells.

Target Organism/Cell TypeResearch FocusKey FindingsSource(s)
Staphylococcus aureus (planktonic)Antimicrobial Photodynamic InactivationComplete inactivation was achieved. Efficacy depended on MC540 concentration and light dose. For example, at 20 µg/ml, a light dose of 27 J/cm² led to complete inactivation. nih.govresearchgate.net
Staphylococcus aureus (biofilm)Antimicrobial Photodynamic InactivationBiofilms could be completely eradicated. For instance, treatment with 20 µg/ml of MC540 and a light dose of 450 J/cm² resulted in no viable cells. asm.orgnih.govresearchgate.net
Leukemia and Lymphoma CellsAnti-cancer Photodynamic TherapyThese malignant cells are significantly more sensitive to MC540-mediated PDT than normal hematopoietic stem cells. nih.govmdpi.com
HL60 Leukemia & M14 Melanoma CellsApoptosis Induction MechanismPurified photoproducts of MC540 induced apoptosis through non-receptor-dependent activation of caspase 8 and release of cytochrome C. ashpublications.orgnih.gov
Small Cell Lung Cancer CellsPotentiation of PDT EffectThe anti-tumor effect of MC540-PDT was enhanced by combining it with amifostine (B1664874) and amphotericin B. nih.gov
Herpes Simplex Virus (HSV)Antiviral Photodynamic InactivationMC540 treatment followed by light irradiation resulted in significant and selective damage to infected cells and the virus. aip.org

Properties

CAS No.

2417524-85-5

Molecular Formula

C26H32N3NaO6S2

Molecular Weight

569.7

Purity

95

Origin of Product

United States

Photophysical Characteristics and Excited State Molecular Dynamics of Merocyanine 540

Spectroscopic Analysis of Merocyanine (B1260669) 540 in Varied Environments

The absorption and fluorescence characteristics of Merocyanine 540 (MC540) are exceptionally sensitive to the properties of its environment, a phenomenon that has been extensively studied to understand its behavior in different media. nih.gov This sensitivity is primarily due to changes in the electronic distribution of the dye molecule upon excitation, which is influenced by interactions with surrounding solvent molecules or organized assemblies like micelles and lipid bilayers. bose.res.inspiedigitallibrary.org

Absorption Spectral Shifts and Solvatochromism Research

The absorption spectrum of MC540 exhibits significant shifts depending on the polarity of the solvent, a phenomenon known as solvatochromism. biomedicalphysics.sk In general, MC540 displays negative solvatochromism, meaning its absorption maximum shifts to shorter wavelengths (a blue or hypsochromic shift) as the polarity of the solvent increases. bose.res.inbiomedicalphysics.sk For instance, the absorption maximum shifts from around 565 nm in less polar environments like AOT/heptane to shorter wavelengths in more polar solvents. instras.com This behavior is attributed to the stabilization of the ground state of the dye in polar solvents. researchgate.net

In aqueous solutions, MC540 has a tendency to form aggregates, particularly dimers, which is concentration-dependent. bose.res.ininstras.com This aggregation is characterized by the appearance of a new absorption band at a shorter wavelength, typically around 500-535 nm, in addition to the monomer band. bose.res.indergipark.org.trnih.gov The ratio of the monomer to dimer absorption (A_monomer/A_dimer) decreases as the dye concentration increases. instras.com When MC540 binds to organized media such as micelles or lipid vesicles, these non-fluorescent dimers tend to break apart, leading to an increase in the monomeric form. bose.res.in

The solvatochromic properties of MC540 have been utilized to probe the local polarity of various microenvironments, such as phospholipid liposomes. biomedicalphysics.sk Changes in the absorption spectra, specifically hypsochromic shifts, can indicate alterations in the dye's partitioning and the polarity of its immediate surroundings within a membrane. nih.gov

Table 1: Absorption Maxima of this compound in Different Environments

Environment Absorption Maximum (λ_max) Reference(s)
Acetonitrile 555 nm instras.com
AOT/Heptane 565 nm instras.com
Water (Monomer) ~535-570 nm dergipark.org.trnih.gov
Water (Dimer) ~500-530 nm bose.res.indergipark.org.trnih.gov

Fluorescence Emission Properties and Environmental Sensitivity Investigations

The fluorescence emission of this compound (MC540) is highly sensitive to its environment, a characteristic that makes it a valuable fluorescent probe. ias.ac.in Generally, the fluorescence intensity of MC540 increases significantly when it is transferred from a polar solvent like water to a less polar or more viscous environment, such as when it binds to micelles, proteins, or lipid membranes. bose.res.in This enhancement is often accompanied by a red shift in the emission maximum. nih.govias.ac.in

For example, the emission maximum of MC540 shifts from approximately 575 nm in water to 590 nm in dioxane. ias.ac.in In monolayers of lipids like DPPC and POPC, distinct emission peaks have been observed at 560 nm, 572 nm, and 585 nm, corresponding to different packing densities and dye orientations within the monolayer. nih.gov This sensitivity allows MC540 to be used to differentiate between different lipid packing states in membranes. nih.gov

The observed changes in fluorescence are not solely due to the disaggregation of non-fluorescent dimers into fluorescent monomers. bose.res.in Studies have shown that the increase in fluorescence intensity is consistently accompanied by an increase in the fluorescence lifetime, which points to the suppression of non-radiative decay pathways in the excited state. bose.res.in The primary non-radiative pathway for MC540 is believed to be photoisomerization. bose.res.in

In different surfactant systems, the fluorescence of MC540 is enhanced and red-shifted, with the extent of this change depending on the specific surfactant. nih.gov This has been attributed to electron transfer from the surfactant to the excited dye molecule. nih.gov The spectral properties of MC540 are also influenced by the presence of charged molecules in its vicinity; for instance, the affinity of the anionic MC540 for lipid membranes decreases with increasing negative charge on the membrane. nih.gov

Table 2: Fluorescence Emission Maxima of this compound in Various Media

Medium Emission Maximum (λ_em) Reference(s)
Water 575 nm ias.ac.in
Dioxane 590 nm ias.ac.in
Ethanol (B145695) 579 nm aatbio.comomlc.org
DPPC/POPC Monolayers 560 nm, 572 nm, 585 nm nih.gov
Aqueous PVP solution 580 nm ias.ac.in

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φf) and lifetime (τf) of this compound (MC540) are critically dependent on the surrounding environment, particularly its polarity and viscosity. bose.res.inias.ac.in In general, both the quantum yield and lifetime increase as the polarity of the solvent decreases. bose.res.inias.ac.in For instance, the quantum yield of MC540 increases dramatically from 0.04 in water to 0.52 in the less polar solvent dioxane. bose.res.in Similarly, the fluorescence lifetime extends from 110 picoseconds (ps) in water to 1490 ps in dioxane. bose.res.in

This significant variation is primarily attributed to the influence of the environment on the non-radiative decay pathways of the excited state. bose.res.in The main non-radiative process for MC540 and similar dyes is photoisomerization. bose.res.inias.ac.in In more polar solvents, the energy barrier for this isomerization is lower, leading to a faster non-radiative decay rate and consequently, a lower quantum yield and shorter lifetime. bose.res.in

When MC540 binds to organized assemblies like micelles, polymer-surfactant aggregates, or lipid vesicles, a marked increase in both quantum yield and lifetime is observed. bose.res.inias.ac.in For example, in an aqueous solution of poly(vinylpyrrolidone) (PVP), the quantum yield is 0.10, but upon the addition of sodium dodecyl sulphate (SDS) to form PVP-SDS aggregates, the quantum yield increases to 0.375. ias.ac.in This enhancement is due to the retardation of the photoisomerization process within the more constrained and less polar microenvironment of the aggregate. ias.ac.in

The relationship between quantum yield, lifetime, and the radiative (kr) and non-radiative (knr) rate constants is given by the equation: Φf = kr / (kr + knr). The lifetime is defined as τf = 1 / (kr + knr). The observed increase in Φf and τf in non-polar or viscous media indicates a decrease in the non-radiative rate constant, knr. bose.res.in

Table 3: Photophysical Parameters of this compound in Different Solvents

Solvent Quantum Yield (Φf) Fluorescence Lifetime (τf) Non-radiative Rate (knr) (x 10⁹ s⁻¹) Reference(s)
Water 0.04 110 ps 8.73 bose.res.in
Dioxane 0.52 1490 ps 0.32 bose.res.in
Ethanol 0.16 - 0.39 - - omlc.org
Aqueous PVP 0.10 600 ps - ias.ac.in

Fluorescence Polarization and Anisotropy Decays in Complex Media

Fluorescence polarization and anisotropy measurements are powerful techniques to probe the rotational mobility of fluorescent molecules like this compound (MC540) and the microviscosity of their immediate environment. tdl.orgcore.ac.uk The depolarization of fluorescence occurs when the fluorophore rotates during the time it is in the excited state. acs.org The extent of this depolarization provides information about the size and shape of the rotating molecule and the viscosity of the medium. acs.org

The steady-state anisotropy of MC540 has been used to determine the microviscosity of the interior of micelles. tdl.org Time-resolved anisotropy decay measurements provide more detailed insights into the rotational dynamics. In pure water, the fluorescence anisotropy of MC540 decays with a single exponential time constant of approximately 600 picoseconds (ps). ias.ac.incore.ac.uk This is similar to its rotational behavior in simple solvents like ethanol and dioxane. ias.ac.in

In more complex and restrictive environments, the rotational motion of MC540 is significantly hindered, leading to slower and more complex anisotropy decays. For instance, when bound to the polymer polyacrylic acid (PAA) at low pH (in its hypercoiled form), the anisotropy decay becomes biexponential with much longer time constants (e.g., an average rotational relaxation time of 3200 ps at pH 2). ias.ac.incore.ac.uk This indicates a significant increase in the microscopic friction experienced by the dye. core.ac.uk As the pH increases and the PAA uncoils, the MC540 is expelled into the bulk water, and its rotational dynamics become faster, approaching the value observed in pure water. core.ac.uk

In lipid bilayers, the rotational motion of MC540 can be described by models such as the "wobbling in cone" model. nih.gov Studies on glioblastoma cells have shown that the photodynamic action of MC540 leads to a decrease in the limiting anisotropy (r∞) and an increase in the rotational relaxation time of the probe, suggesting an increase in the cone angle in which the probe wobbles and a decrease in the lipid order of the membrane. nih.gov These studies demonstrate the utility of MC540 anisotropy measurements in detecting changes in the structure and dynamics of complex biological media. nih.govnih.gov

Table 4: Rotational Relaxation Times of this compound

Medium Rotational Relaxation Time (τ_rot) Reference(s)
Water 600 ± 30 ps ias.ac.incore.ac.uk
Polyacrylic acid (pH 2) 3200 ± 150 ps (average) core.ac.uk

Excited-State Deactivation Pathways and Kinetics

Photoisomerization Dynamics and Mechanistic Exploration

Photoisomerization, specifically a trans-cis isomerization, is the principal photoreaction and the main non-radiative deactivation channel for the excited singlet state of this compound (MC540). bose.res.intdl.org This process involves a rotational motion around the central double bond of the polymethine chain, leading the molecule from the initial excited state to a twisted intermediate state, from which it can then relax non-radiatively to the ground state of either the trans or cis isomer. tdl.org

The rate of this photoisomerization (k_iso) is strongly dependent on the properties of the surrounding medium. bose.res.incore.ac.uk An increase in solvent polarity has been shown to decrease the energy barrier for isomerization, thereby increasing the rate of this non-radiative process. bose.res.incapes.gov.br Consequently, the fluorescence quantum yield and lifetime of MC540 are significantly lower in polar solvents like water compared to non-polar solvents like dioxane, where the isomerization is less efficient. bose.res.in For example, the non-radiative rate constant (which is dominated by k_iso) increases by nearly 27 times when moving from dioxane to water. bose.res.incapes.gov.br

The dynamics of photoisomerization are also influenced by the viscosity or friction of the medium. core.ac.uk In environments with high microscopic friction, such as within the hypercoiled structure of a polymer or in viscous solutions, the rotational motion required for isomerization is hindered, leading to a decrease in k_iso and a corresponding increase in fluorescence lifetime and quantum yield. ias.ac.inias.ac.in

The mechanism of photoisomerization in MC540 has been discussed in the context of the Kramers theory for activated barrier crossing. tdl.org In many solvent systems, the process is found to be in the high-friction or Smoluchowski limit of this theory. tdl.org In model membrane systems like small unilamellar vesicles, the temperature dependence of the photoisomerization rate constant follows an Arrhenius equation, which is also consistent with the Smoluchowski limit of Kramers theory. nih.gov The study of photoisomerization dynamics provides a sensitive tool to probe the microenvironment of organized assemblies. ias.ac.incore.ac.uk

Table 5: Isomerization Rate Constants (k_iso) of this compound in Different Environments

Environment Isomerization Rate Constant (k_iso) Reference(s)
Water High (implied by high k_nr) bose.res.in
Dioxane Low (implied by low k_nr) bose.res.in
Polyacrylic Acid (low pH) Slow core.ac.uk

Reorientational Dynamics in Different Microenvironments

The reorientational dynamics of this compound (MC540), a lipophilic anionic polymethine dye, are highly sensitive to the microenvironment in which it is located. This sensitivity makes it a valuable probe for studying the dynamics of systems like micelles, vesicles, and polymer solutions. tdl.orgcore.ac.uk The rotational motion of MC540 is influenced by factors such as microviscosity, polarity, and the degree of spatial confinement. tdl.orgcore.ac.ukdoi.org

In homogeneous solutions like alcohols, the anisotropy decay of MC540 is typically a single exponential, indicating a relatively straightforward rotational diffusion process. researchgate.net However, in more complex and organized media such as micelles, the dynamics become more intricate. In micellar solutions, the anisotropy decay is often biexponential, which is interpreted using a "wobbling-in-cone" model. researchgate.netresearchgate.net This model describes a fast, restricted rotation of the probe within a cone, combined with a slower lateral diffusion of the probe across the micelle surface. researchgate.net The presence of polymer chains around micelles, as in polymer-surfactant aggregates, further slows down both the wobbling and translational motions of the dye. researchgate.net

Studies have shown that the reorientational dynamics of MC540 can be used to determine the microviscosity of its immediate surroundings. tdl.org For instance, in micellar solutions, the photoisomerization and reorientational dynamics are similar to those in a pure solvent and are well-described by the Smoluchowski limit of the Kramers theory. tdl.org The rotational motion of MC540 is significantly slower in the hypercoiled form of polyacrylic acid at low pH compared to its more extended form at higher pH or in bulk water, reflecting the high microscopic friction experienced by the dye when entrapped within the compact polymer structure. core.ac.uk

The location of MC540 within these microenvironments also plays a crucial role. Evidence suggests that in ionic micelles, MC540 molecules tend to reside near the hydrophilic surface regions rather than deep within the hydrophobic core. doi.org This positioning at the interface exposes the dye to a region of high spatial and dynamic constraint, which is reflected in its hindered rotational motion. doi.org

Table 1: Rotational Relaxation Times of MC540 in Different Environments

EnvironmentAverage Rotational Relaxation Time (⟨τrot⟩)Reference
10 mM Polyacrylic Acid (pH 2)Slow (specific value not provided) core.ac.uk
10 mM Polyacrylic acid (pH 7)Fast (similar to bulk water) core.ac.uk
Aqueous solutionFast (specific value not provided) core.ac.uk

Nonradiative Decay Processes and Contributing Factors

The primary nonradiative decay pathway for the excited singlet state of this compound is photoisomerization around a central double bond. bose.res.inias.ac.in This process is highly dependent on the polarity and viscosity of the surrounding medium. instras.comresearchgate.net An increase in solvent polarity lowers the energy barrier for photoisomerization, leading to a higher rate of this nonradiative process and consequently, a lower fluorescence quantum yield and shorter fluorescence lifetime. bose.res.incapes.gov.br

In aqueous solutions, the nonradiative rate constant (knr) is significantly high, but it decreases dramatically in less polar environments. For example, the nonradiative rate of MC540 is about 27 times higher in water than in dioxane. bose.res.incapes.gov.br This is because the less polar environment increases the barrier to photoisomerization, thus suppressing this nonradiative decay channel. bose.res.in This suppression of photoisomerization is also observed when MC540 binds to organized assemblies like micelles, microemulsions, and proteins, leading to a characteristic enhancement of its fluorescence intensity and lifetime. bose.res.inias.ac.in

The viscosity of the medium also plays a crucial role. In more viscous solvents, the torsional motion required for isomerization is hindered, which slows down the nonradiative decay. instras.com This effect is evident in the increased fluorescence quantum yield of MC540 in a glycerol-ethanol mixture compared to less viscous solvents. instras.com The interplay between solvent polarity and viscosity ultimately governs the efficiency of photoisomerization. instras.com

Hydrogen-bonding ability of the solvent is another factor influencing the nonradiative decay of MC540. An increase in the solvent's hydrogen-bonding ability leads to a decrease in the fluorescence quantum yield and an increase in the nonradiative rate constant, suggesting that hydrogen bonding can contribute to the stabilization of the transition state for isomerization. researchgate.net

Table 2: Nonradiative Decay Rates of MC540 in Various Solvents

SolventNonradiative Rate Constant (knr) (x 109 s-1)Reference
Water8.73 bose.res.incapes.gov.br
Dioxane0.32 bose.res.incapes.gov.br

Aggregation Phenomena and Monomer-Dimer Equilibrium Research

Influence of Solvent Polarity and Ionic Strength on Aggregation

The aggregation of this compound is significantly influenced by the polarity of the solvent and the ionic strength of the solution. In aqueous solutions, MC540 has a strong tendency to form aggregates, primarily dimers, due to the high polarity of water and the strong dispersion forces between the dye molecules. biomedicalphysics.sk This aggregation is less pronounced in nonpolar solvents. bose.res.in

The presence of salts can induce further aggregation. For instance, the addition of KCl to an aqueous solution of MC540 leads to the formation of large H-aggregates, which can be detected by resonance light scattering. researchgate.net Similarly, on mesoporous metal oxide films, impregnating the films with concentrated hydroxide (B78521) solutions can induce the formation of both H- and J-aggregates, especially in humid conditions where the pores fill with water, leading to dye precipitation and assembly. acs.org The insolubility of MC540 at high ionic strength is a key factor driving this aggregation. acs.org

The interaction of MC540 with lipid membranes is also affected by ionic strength. An increase in NaCl concentration enhances the incorporation of MC540 into lipid membranes, suggesting the involvement of the surface potential in this interaction. nih.gov In surfactant systems, the nature of the surfactant influences the aggregation state of MC540. In the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), the monomer-dimer equilibrium is perturbed, favoring the monomeric form, especially above the critical micelle concentration of the surfactant. researchgate.netresearchgate.net Conversely, electrostatic repulsion with anionic surfactants is more predominant. researchgate.net

Spectroscopic Signatures of this compound Monomers and Dimers

The monomeric and dimeric forms of this compound exhibit distinct spectroscopic signatures, which allows for the study of their equilibrium. In aqueous solutions, the monomer of MC540 has an absorption maximum at approximately 535.5 nm, while the dimer absorbs at a shorter wavelength, around 500 nm. biomedicalphysics.sk The presence of two isosbestic points in the absorption spectra as a function of concentration confirms the existence of a two-species equilibrium between the monomer and the dimer. biomedicalphysics.sk

The fluorescence properties of the monomer and dimer are also different. The monomer of MC540 is fluorescent, with an emission maximum that is sensitive to the solvent polarity, showing a red shift in less polar environments. core.ac.uknih.gov In contrast, the dimer is generally considered to be non-fluorescent or very weakly fluorescent. tdl.orgbiorxiv.org The fluorescence excitation spectrum of MC540 in water typically shows only one peak corresponding to the fluorescent monomer. biomedicalphysics.sk

In different microenvironments, the absorption and emission maxima can shift. For example, when MC540 binds to lipid bilayers, the monomer absorption peak experiences a bathochromic (red) shift. nih.gov In lipid membranes, the monomer absorbs at around 570 nm and emits at approximately 590 nm, while the dimer has an absorption maximum around 530 nm and an emission peak near 570 nm. nih.govnih.gov In chlorobenzene, a solvent of low polarity, the monomeric absorption band is at about 540 nm, and upon aggregation, a hypsochromically shifted band appears at 492 nm, indicative of H-type exciton (B1674681) coupling. d-nb.info

Table 3: Spectroscopic Properties of MC540 Monomers and Dimers

SpeciesEnvironmentAbsorption Maximum (λmax)Emission Maximum (λem)Reference
MonomerAqueous Solution535.5 nm~572 nm tdl.orgbiomedicalphysics.sk
DimerAqueous Solution500 nmNon-fluorescent tdl.orgbiomedicalphysics.sk
MonomerLipid Bilayer~570 nm~590 nm nih.govnih.gov
DimerLipid Bilayer~530 nm~570 nm nih.gov
MonomerChlorobenzene~540 nm- d-nb.info
H-aggregateChlorobenzene492 nm- d-nb.info

Equilibrium Constants and Their Environmental Dependence

The equilibrium between the monomer and dimer forms of this compound is characterized by a dissociation constant (Kd) or an association/dimerization constant (KD), which are highly dependent on the surrounding environment.

In aqueous solution, the dissociation constant for the dimer (M₂ ⇌ 2M) has been reported to be in the range of 3.1 x 10⁻⁴ M to 6.8 x 10⁻⁴ M. researchgate.netnih.gov In a phospholipid environment, the dimerization is more favorable, with a reported dissociation constant for the reaction M* + M* ⇌ M₂ of 1.9 x 10⁻⁵ M, where M represents a monomer in the lipid phase. nih.gov The apparent dimerization equilibrium constants (ratio of dimer to the square of monomer concentration) in phosphatidylcholine suspensions can range from 10³ to 10⁶ M⁻¹, depending on factors like lipid packing, temperature, and the lipid-to-dye ratio. nih.gov

In organic solvents of low polarity, the aggregation can be even more pronounced. For a bis(merocyanine) derivative in chlorobenzene, a dimerization constant (KD) of 9.98 x 10⁵ M⁻¹ was determined, indicating very strong binding. d-nb.info The binding of MC540 to micelles also significantly perturbs the monomer-dimer equilibrium, generally favoring the monomeric form. researchgate.netresearchgate.net

Table 4: Equilibrium Constants for this compound Aggregation

EnvironmentEquilibrium ReactionEquilibrium ConstantValueReference
WaterM + M ⇌ M₂Dissociation Constant (K₁)3.1 x 10⁻⁴ M nih.gov
PhospholipidM* + M* ⇌ M₂Dissociation Constant (K)1.9 x 10⁻⁵ M nih.gov
ChlorobenzeneDimerizationDimerization Constant (KD)9.98 x 10⁵ M⁻¹ d-nb.info

Investigative Studies of Merocyanine 540 Interactions with Organized Biological Systems

Interactions with Model Lipid Bilayer Systems

Model lipid bilayers, such as liposomes and supported lipid bilayers, provide well-defined systems to dissect the complex interactions between MC540 and biological membranes.

The interaction of Merocyanine (B1260669) 540 (MC540) with phospholipid membranes is a multifaceted process governed by the dye's physicochemical properties and the composition and state of the lipid bilayer. MC540 exists in equilibrium between monomeric and dimeric forms, with the membrane environment significantly influencing this balance. acs.org In aqueous solutions, MC540 exhibits an emission peak around 565 nm. nih.gov Upon binding to a phospholipid membrane, the monomeric form (M) of the dye experiences a red shift in its emission maximum to approximately 580 nm, indicative of its entry into a more hydrophobic environment. nih.gov In contrast, the membrane-bound dimers (D) are generally considered non-fluorescent. nih.govacs.org

The binding process itself is rapid. Stopped-flow fluorescence studies, where MC540 is rapidly mixed with phosphatidylcholine (PC) vesicles, reveal a biphasic kinetic profile. An initial, very rapid increase in fluorescence occurs within 1 millisecond, followed by a slower, concentration-dependent increase over 10-50 milliseconds. nih.gov This complex kinetic behavior suggests a multi-step binding mechanism, potentially involving initial adsorption to the membrane surface followed by insertion and reorientation within the bilayer. nih.gov

The equilibrium between monomers and dimers is a key aspect of the binding mechanism. At low dye-to-lipid ratios, the monomeric form predominates. As the concentration of MC540 in the membrane increases, the formation of dimers is favored. nih.gov Equilibrium fluorescence titrations have shown that at a dye-to-phospholipid molar ratio (Rm/p) of about 0.05, the concentrations of membrane-bound monomers and dimers are roughly equal. nih.gov At a much higher ratio of approximately 0.6, half of the total MC540 partitions into the membrane to form dimers. nih.gov This monomer-dimer equilibrium is not static and can be influenced by various factors, including the specific phospholipid composition and temperature. researchgate.net

Merocyanine 540 (MC540) exhibits a pronounced sensitivity to the packing density and fluidity of lipid bilayers, a characteristic that makes it a widely used fluorescent probe for studying these membrane properties. The fundamental principle underlying this sensitivity is the preferential binding of MC540 to membranes with loosely packed lipids. nih.gov

In more fluid, liquid-crystalline phase membranes, where the lipid acyl chains are disordered and the area per lipid is larger, MC540 binds more readily and its fluorescence intensity is significantly enhanced. nih.govnih.gov This increased fluorescence is attributed to the monomeric form of the dye, which becomes more prevalent and experiences a hydrophobic environment within the loosely packed bilayer. Conversely, in tightly packed, gel-phase membranes, the binding of MC540 is considerably lower, resulting in weaker fluorescence. nih.govnih.gov Studies have shown that MC540 fluorescence can be twice as great in liquid-crystalline phase bilayers compared to gel-phase bilayers. nih.gov

The dye's ability to sense lipid packing extends to detecting subtle changes within a given phase. For instance, the curvature of small unilamellar vesicles, which leads to looser packing in the outer leaflet, results in increased MC540 binding compared to larger, flatter bilayers of the same lipid composition in the gel phase. nih.gov This sensitivity to packing defects and curvature stress has also been observed at the onset of the lamellar-to-hexagonal phase transition in phosphatidylethanolamine (B1630911) bilayers, where MC540 fluorescence increases due to changes in membrane packing stress. nih.gov

Furthermore, the monomer-dimer equilibrium of MC540 is directly influenced by lipid packing. Dimer formation is stimulated by the tighter packing of phospholipids (B1166683). Therefore, in more fluid and loosely packed membranes, the equilibrium shifts towards the more fluorescent monomeric species.

It is important to note that while membrane fluidity and lipid packing are often correlated, they are distinct properties. Some studies suggest that while cholesterol content, which affects packing, significantly influences MC540 binding, changes in membrane fluidity induced by altering fatty acid composition may have a less direct effect on dye binding and photosensitivity. nih.gov This highlights that MC540 is particularly sensitive to the physical space available between lipid molecules, a direct consequence of lipid packing density. nih.govresearchgate.net

The behavior of this compound (MC540) is profoundly influenced by the phase state of the lipid bilayer, making it an effective probe for monitoring membrane phase transitions. The dye's fluorescence and binding affinity change distinctly as a membrane transitions between its different physical states: crystalline (Lc'), gel (Lβ'), ripple (Pβ'), and liquid crystalline (Lα). d-nb.info

The most significant change in MC540 behavior is observed during the main phase transition from the ordered gel phase to the disordered liquid crystalline phase. Fluid-phase (Lα) bilayers bind significantly more MC540 monomer than gel-phase (Lβ') membranes. This preferential binding to the more loosely packed liquid crystalline phase results in a substantial increase in fluorescence intensity as the temperature is raised through the transition temperature (Tm). nih.gov The absorption spectrum of MC540 also shifts to one more characteristic of the dye in a hydrophobic solvent upon this transition.

MC540 is also sensitive to the pre-transition that occurs in some phospholipid membranes, such as those made of dipalmitoylphosphatidylcholine (DPPC), which involves a change from the gel phase (Lβ') to the ripple phase (Pβ'). capes.gov.br During this pre-transition, changes in the fluorescence anisotropy and emission intensity of MC540 can be observed, indicating alterations in the dye's local environment and mobility. d-nb.info

Furthermore, MC540 can distinguish between the sub-gel or crystalline (Lc') phase and the gel (Lβ') phase. The crystalline phase, induced by low-temperature incubation, exhibits a strong wavelength dependence of anisotropy, which is not observed in the gel phase. d-nb.info This suggests a different orientational distribution or mobility of the dye in the highly ordered crystalline state. The ratio of fluorescence intensity at MC540's two spectral peaks can also be used to distinguish between the Lc' and Lβ' phases. d-nb.info

The table below summarizes the general behavior of MC540 in different membrane phases.

Membrane PhaseLipid PackingMC540 BindingMC540 Fluorescence
Crystalline (Lc')Very TightVery LowVery Low
Gel (Lβ')TightLowLow
Ripple (Pβ')IntermediateIntermediateIntermediate
Liquid Crystalline (Lα)LooseHighHigh

This table represents a generalized summary of findings.

The distinct responses of MC540 to these different phases allow for the detailed mapping of phase diagrams for lipid mixtures. d-nb.info By simultaneously measuring emission intensity, spectral shape, and anisotropy, a comprehensive picture of the membrane's physical state can be constructed. d-nb.info

The composition of the lipid bilayer, particularly the presence of cholesterol and charged lipids, significantly modulates the interaction with this compound (MC540).

Cholesterol: The effect of cholesterol on MC540 binding is dependent on the phase state of the primary lipid components. nih.govnih.gov In fluid, liquid-crystalline phase membranes made of saturated lipids like DMPC, DPPC, and DSPC, the incorporation of cholesterol leads to a significant decrease in MC540 fluorescence and binding. nih.govnih.gov This is attributed to the "condensing effect" of cholesterol, which increases lipid packing density and reduces the area per lipid molecule, thereby limiting the availability of binding sites for MC540. nih.gov The reduction in MC540 signal is most pronounced in DMPC membranes containing cholesterol, as cholesterol induces the greatest change in lipid packing in these bilayers compared to the already tightly packed gel-phase lipids. nih.gov In contrast, cholesterol has a minimal impact on MC540 binding to bilayers composed of unsaturated or mixed-chain lipids like DOPC, SOPC, and POPC. nih.gov When incorporated into gel-phase vesicles, cholesterol has been reported to have no effect on dye binding at any concentration. nih.gov

Charged Lipids: The presence of charged lipids in the membrane, particularly negatively charged ones, has a marked effect on the binding of the anionic MC540 dye. Increasing the concentration of negatively charged lipids, such as phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG), leads to a decrease in MC540 binding and fluorescence. nih.govresearchgate.netcore.ac.uk This attenuation is due to electrostatic repulsion between the negatively charged membrane surface and the anionic MC540 molecules. nih.govresearchgate.net This repulsion can hinder the penetration of MC540 monomers deep into the membrane and shifts the monomer-dimer equilibrium towards the formation of weakly fluorescent dimers. nih.gov For example, incorporating 5, 15, and 25 mol % of the negatively charged lipid DOPS into DOPC membranes resulted in a 10%, 24%, and 40% reduction in MC540 binding, respectively. nih.govresearchgate.net Studies have shown that the content of negatively charged phospholipids is a more significant determinant of MC540 interaction than the transmembrane potential. core.ac.uknih.gov Conversely, the presence of cationic lipids in the membrane enhances the binding of MC540 due to electrostatic attraction. journaldephysique.org This leads to an increase in the absorption maximum of the membrane-bound dimer, suggesting a different spatial arrangement of the dye that facilitates dimer formation. journaldephysique.org

The following table summarizes the influence of membrane composition on MC540 interactions:

Table: Effect of Membrane Composition on MC540 Binding

Membrane Component Lipid System Effect on MC540 Binding Postulated Reason
Cholesterol Saturated Lipids (DMPC, DPPC, DSPC) Decrease Condensing effect, increased lipid packing
Cholesterol Unsaturated/Mixed-Chain Lipids (DOPC, SOPC, POPC) Minimal to no effect Less impact on the already disordered packing
Negatively Charged Lipids (e.g., DOPS, DMPA) Neutral Lipids (e.g., DOPC, DMPC) Decrease Electrostatic repulsion, shift to dimer formation

The interaction of the anionic dye this compound (MC540) with lipid bilayers is significantly influenced by the electrostatic properties of the membrane, specifically the transmembrane potential (TMP) and the surface charge density.

Surface Charge Density: The density of charged lipids on the membrane surface is a primary determinant of MC540 binding. core.ac.uk As an anionic probe, MC540 experiences electrostatic repulsion from negatively charged membrane surfaces. nih.gov An increase in the molar fraction of negatively charged lipids, such as phosphatidylserine (PS) or dimyristoyl phosphatidic acid (DMPA), leads to a corresponding decrease in the binding affinity and fluorescence of MC540. nih.govresearchgate.netnih.gov This electrostatic repulsion is believed to hinder the penetration of MC540 monomers into the bilayer and promotes the formation of weakly fluorescent dimers on the surface. nih.gov Conversely, cationic (positively charged) membranes show an increased interaction with MC540 due to electrostatic attraction. journaldephysique.org Studies have demonstrated that the influence of surface charge density, arising from the concentration of negatively charged phospholipids, is a more dominant factor in modulating MC540-membrane interactions than the transmembrane potential, accounting for up to 60% of the variability in binding. core.ac.uknih.gov

The table below summarizes the effects of electrostatic properties on MC540 interactions.

Table: Influence of Electrostatic Properties on MC540 Binding

Electrostatic Property Change Effect on MC540 Binding Mechanism
Surface Charge Density Increase in negative charge Decrease Electrostatic repulsion
Surface Charge Density Increase in positive charge Increase Electrostatic attraction
Transmembrane Potential Hyperpolarization (inside more positive) Increase Favorable interaction with anionic dye

The orientation and localization of this compound (MC540) within lipid bilayers are crucial to its function as a membrane probe and are highly dependent on the physical state of the membrane and the dye's aggregation state (monomer vs. dimer). nih.govcambridge.org

In fluid, liquid-disordered phase membranes, such as those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), MC540 molecules predominantly orient themselves perpendicular to the plane of the membrane. cambridge.orgnih.gov This orientation is characterized by a small polar angle relative to the membrane normal. nih.gov This perpendicular arrangement is thought to be adopted by the monomeric form of the dye. nih.gov The proposed location for the MC540 fluorophore in this state is near the membrane surface, slightly above the glycerol (B35011) backbone of the phospholipids. researchgate.net

Conversely, in more ordered, gel-phase membranes like those made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the orientation of MC540 can change. researchgate.net Studies using single-molecule orientation-localization microscopy (SMOLM) and fluorescence polarization have provided evidence for different orientational populations. nih.govspiedigitallibrary.org

The aggregation state of MC540 is also linked to its orientation. Fluorescence energy transfer studies suggest that while the fluorescent, membrane-bound monomer (M) is oriented parallel to the phospholipids near the membrane surface, the non-fluorescent, membrane-bound dimer (D) adopts an orientation perpendicular to the phospholipids. nih.gov However, other studies using different techniques have suggested a perpendicular orientation for the monomer in fluid membranes. cambridge.orgnih.gov This discrepancy may arise from the different model systems and experimental techniques used, as well as the complex interplay between the dye's monomer-dimer equilibrium and the membrane's physical properties.

Temperature-jump studies support a model where the potential sensitivity of MC540 involves an intramembrane reorientation of dye molecules, which is considered a rate-limiting step in the kinetics of its interaction with the membrane. nih.gov The rate constant for the reorientation from a parallel to a perpendicular orientation with respect to the membrane plane has been measured. nih.gov

The following table summarizes the reported orientations of MC540 in different membrane environments.

Table: Orientation of this compound in Lipid Bilayers

Membrane Phase Dye State Reported Orientation
Fluid (Liquid-Crystalline) Monomer Perpendicular to membrane plane
Fluid (Liquid-Crystalline) Monomer Parallel to phospholipids

Note: The reported orientations can vary based on the experimental methodology and specific lipid system.

Modulation by Transmembrane Potential and Surface Charge Density

Interactions with Protein Systems

This compound (MC540), a lipophilic dye, demonstrates significant interactions with serum albumins, the most abundant proteins in blood plasma. nih.gov These interactions are crucial as they influence the dye's photophysical properties and its potential applications. Bovine Serum Albumin (BSA) is frequently used as a model for Human Serum Albumin (HSA) in these studies due to its structural similarity, cost-effectiveness, and availability. nih.gov BSA and HSA share 76% sequence identity and 88% similarity, leading to comparable binding capacities for many ligands. nih.gov

The binding of this compound to both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) is a complex process characterized by the formation of ground-state complexes. science.govnih.gov This interaction perturbs the natural equilibrium of MC540 in aqueous solutions, where it typically exists as a mix of fluorescent monomers and non-fluorescent dimers. nih.gov The binding to serum albumins favors the monomeric form of the dye. nih.govnih.gov

Studies have shown that the binding stoichiometry between MC540 and these serum albumins is greater than one, indicating that multiple dye molecules can bind to a single protein molecule. nih.govresearchgate.net This leads to the formation of different types of complexes, such as 1:1 and 2:1 (dye:protein) complexes, depending on the concentration of the protein. nih.govresearchgate.net In the 2:1 complex with HSA, one of the MC540 molecules is more exposed to the aqueous environment compared to its counterpart in the BSA complex, a difference attributed to the greater structural flexibility of HSA. nih.govresearchgate.net

Thermodynamic analysis reveals that the binding process for both proteins is predominantly an entropy-driven phenomenon. nih.govnih.gov This suggests that hydrophobic interactions play a significant role in the association between MC540 and the albumins. nih.govresearchgate.net While the binding to both proteins is thermodynamically favorable, the interactions with HSA are distinct from those with BSA. scispace.com HSA generally shows a stronger association with MC540 compared to BSA. nih.gov The binding affinity is also influenced by the lipid content of the albumin; lipidated albumin exhibits a significantly higher binding capacity and affinity for MC540. nih.gov

Table 1: Thermodynamic Parameters for this compound Binding to Serum Albumins

Parameter Bovine Serum Albumin (BSA) Human Serum Albumin (HSA) Source
Primary Driving Force Entropy-driven Entropy-driven nih.govnih.gov
Binding Stoichiometry (MC540:Protein) > 1.0 (e.g., 1:1, 2:1) > 1.0 (e.g., 1:1, 2:1) nih.govresearchgate.net
Relative Binding Affinity Strong Stronger than BSA nih.gov

The adsorption of this compound onto serum albumins induces significant changes in its photophysical properties. nih.gov In aqueous solutions, MC540 tends to form aggregates, primarily non-fluorescent dimers, which results in low fluorescence quantum yield and a short fluorescence lifetime. nih.govbose.res.in Upon binding to BSA or HSA, these aggregates are broken down, leading to the monomerization of the dye. nih.govnih.gov

This monomerization, coupled with the hydrophobic environment of the protein's binding pocket, leads to a remarkable enhancement of the dye's fluorescence intensity. science.govnih.gov A red shift in the fluorescence emission maximum is also observed. nih.gov The fluorescence quantum yield and lifetime of MC540 increase substantially upon binding. nih.govbose.res.in For instance, the fluorescence lifetime of MC540 in water is about 110 picoseconds, which increases significantly in the presence of BSA. bose.res.in This enhancement is attributed to a reduction in the rate of non-radiative decay processes, particularly photoisomerization, which is a major de-excitation pathway for MC540 in polar environments. nih.govbose.res.in The rigid and viscous microenvironment within the protein restricts the torsional motion required for isomerization, thus favoring radiative decay (fluorescence). nih.govnih.gov

Furthermore, the binding to albumin leads to a notable increase in the fluorescence anisotropy of MC540, indicating that the dye's rotational motion is restricted when bound to the large protein molecule. nih.govscispace.com The absorption spectrum of MC540 also changes, with the appearance of isosbestic points confirming the formation of a ground-state complex with the proteins. nih.gov

Table 2: Photophysical Properties of this compound in Different Environments

Property In Water Bound to Serum Albumin Source
Aggregation State Mostly non-fluorescent dimers/aggregates Mostly fluorescent monomers nih.govnih.gov
Fluorescence Intensity Low Significantly enhanced science.govnih.gov
Fluorescence Quantum Yield (φf) 0.04 Increased bose.res.inias.ac.in
Fluorescence Lifetime (τf) ~110 ps Increased nih.govbose.res.in
Fluorescence Maximum - Red-shifted nih.gov
Photoisomerization Rate High Reduced nih.govnih.gov
Fluorescence Anisotropy Low Significantly increased nih.gov

The binding of this compound to serum albumins occurs at specific hydrophobic sites. nih.gov For Human Serum Albumin, studies employing techniques like fluorescence quenching of the protein's intrinsic tryptophan (Trp-214) residue and competitive displacement of site-specific fluorescent probes have shown that MC540 binds to both of the main drug-binding sites, known as Sudlow's Site I and Site II. nih.govrsc.org

Molecular docking and Förster resonance energy transfer (FRET) studies have further supported these findings, helping to locate the probable hydrophobic binding sites. science.govnih.gov The distance between the protein's tryptophan residue and the bound dye can be estimated using FRET, confirming that non-radiative energy transfer occurs with high probability. science.gov The binding of MC540 within these pockets induces conformational changes in the secondary structure of the protein, as observed through circular dichroism (CD) spectroscopy. science.govnih.gov Due to its more rigid structure, BSA is more efficient at inducing chirality in the bound MC540 molecule compared to the more flexible HSA. nih.gov

When bound to proteins, the photochemical behavior of this compound is altered. The adsorption partially shields the dye from oxygen in the surrounding solution, which reduces the apparent rate constant for the quenching of the dye's triplet state. nih.govrsc.org Despite this protection, the quantum yields for both the MC540 triplet state and the subsequent generation of singlet oxygen remain very low in all tested systems. nih.gov

The primary photoprocess for MC540, both free and bound, involves a rapid geometric rearrangement (photoisomerization) from its first excited singlet state. tdl.org This efficient internal conversion pathway means that triplet state formation is inefficient. tdl.org However, the photoconsumption (photodegradation) of MC540 when bound to HSA is significantly more efficient—over seven times greater—than in a solvent like ethanol (B145695). nih.gov This degradation process for the bound dye occurs predominantly through a Type I photochemical mechanism. nih.govrsc.org A Type I mechanism typically involves electron or hydrogen atom transfer between the excited sensitizer (B1316253) and a substrate, leading to the formation of radicals which can then react with oxygen to produce reactive oxygen species. nih.gov Studies have also shown that photoproducts of MC540 can cause protein damage, such as fragmentation and loss of certain amino acid residues in BSA, likely mediated by reactive oxygen species. nih.gov

Identification and Characterization of Protein Binding Sites

Interactions with Other Organized Media

In aqueous solutions, this compound readily forms non-fluorescent dimers and other aggregates. bose.res.intdl.org However, in organized media such as micellar solutions and microemulsions, this aggregation is disrupted, and the dye exists predominantly in its monomeric form. nih.govscitechnol.com This monomerization leads to a significant increase in fluorescence intensity and lifetime. bose.res.inias.ac.in The behavior of MC540 is dependent on the type of surfactant used to form the micelles (e.g., anionic, cationic, or non-ionic). scispace.comresearchgate.net

In anionic sodium dodecyl sulfate (B86663) (SDS) micelles, the negatively charged MC540 still binds, driven by hydrophobic interactions of its alkyl tails with the micelle's interior. ias.ac.inscispace.com In cationic micelles, such as those formed by cetrimonium (B1202521) bromide (CTAB), the electrostatic attraction between the negatively charged dye and the positively charged micelle surface leads to a stronger interaction, with the dye being buried deeper within the micelle compared to in anionic micelles. researchgate.netnih.gov

The microenvironment provided by the micelles, being less polar and more viscous than bulk water, restricts the photoisomerization of MC540. bose.res.ininstras.com This suppression of the non-radiative decay pathway is the primary reason for the enhanced fluorescence observed in these systems. bose.res.inias.ac.in For example, in Aerosol-OT (AOT) microemulsions, the fluorescence quantum yield and excited singlet lifetime are significantly higher than in polar solvents. bose.res.inacs.org The polarity of the microenvironment experienced by the dye within AOT microemulsions has been compared to that of a dioxane-water mixture. bose.res.in The efficiency of interaction between photoexcited MC540 and other molecules within the micelle depends on their relative locations. nih.gov

Interactions with Synthetic Polymers and Polyelectrolytes

The interaction of this compound (MC540) with synthetic polymers and polyelectrolytes has been a subject of significant research, primarily focusing on how these macromolecules influence the dye's photophysical properties. These studies reveal that the local environment provided by the polymer can dramatically alter the dye's aggregation state, fluorescence, and photoisomerization dynamics.

A key area of investigation involves the interaction of MC540 with polymer-surfactant aggregates. In aqueous solutions, MC540 tends to form non-fluorescent dimers, characterized by a broad absorption peak around 500 nm. ias.ac.in However, the introduction of certain polymers and surfactants can disrupt these aggregates and stabilize the highly fluorescent monomeric form of the dye. For instance, in a system containing poly(vinylpyrrolidone) (PVP) and sodium dodecyl sulphate (SDS), a notable shift in the absorption spectrum occurs. When the concentration of SDS exceeds its critical association concentration (CAC) for binding to PVP (approximately 0.5 mM), a sharp absorption peak corresponding to the MC540 monomer appears at around 560 nm. ias.ac.in This change indicates the breakdown of dye dimers and the encapsulation of monomeric MC540 within the hydrophobic domains of the polymer-surfactant aggregates. ias.ac.in

This sequestration within the polymer-surfactant complex has profound effects on the dye's fluorescence. The binding significantly hinders the non-radiative photoisomerization process, which is a primary pathway for de-excitation of the molecule in less viscous environments. ias.ac.in Consequently, a marked increase in both the fluorescence quantum yield (φf) and lifetime is observed. In an aqueous solution of PVP, the quantum yield of MC540 is 0.10, but upon the addition of 12 mM SDS, it increases to 0.375. ias.ac.in Similar effects are noted with other polymers, such as poly(styrene sulphonate) (PSS), where the formation of dye aggregates is also observed.

The pH of the medium can also play a crucial role, especially with polyelectrolytes like polyacrylic acid (PAA). The conformation of PAA changes with pH, which in turn affects its interaction with MC540 and the dye's subsequent photophysics, including its isomerization and fluorescence depolarization. acs.org

Table 1: Photophysical Properties of this compound in Polymer and Polyelectrolyte Systems
SystemKey ObservationAbsorption Maxima (λmax)Fluorescence Quantum Yield (φf)Finding
Aqueous SolutionDimer formation~500 nm (Broad)0.04MC540 exists primarily as non-fluorescent dimers. ias.ac.in
Aqueous Solution + PVPSlight monomerization~500 nm0.10PVP alone has a modest effect on the dye's fluorescence. ias.ac.in
Aqueous Solution + PVP + 12 mM SDSMonomer stabilization~560 nm (Sharp)0.375Polymer-surfactant aggregates break up dye dimers and enhance fluorescence by restricting photoisomerization. ias.ac.in
Polymer (PDD) Coated Gold NanoparticlesDye aggregationShift to higher energy (460 nm)QuenchedThe polymer-coated nanoparticle surface induces dye aggregation and quenches fluorescence. researchgate.net

Investigations into this compound Interactions with Nucleic Acid Structures

The interaction of this compound and its derivatives with nucleic acids like DNA and RNA is a field of growing interest, particularly for the development of fluorescent probes and sensors. These interactions are sensitive to the structure and conformation of the nucleic acid, leading to distinct changes in the dye's optical properties.

Studies have shown that merocyanine dyes can be designed to act as "fluorescent beacons" that are intrinsically non-fluorescent in solution but exhibit strong emission upon binding to a DNA or RNA target. irb.hr This phenomenon is attributed to the restriction of intramolecular motion upon binding within the grooves of the nucleic acid duplex, which suppresses non-radiative decay pathways. The affinity of these dye conjugates for double-stranded DNA and RNA is typically in the micromolar range, indicating a stable interaction. irb.hr

The fluorescence response of merocyanine dyes is highly dependent on the specific nucleic acid structure. For example, novel cyanine-amino acid conjugates show a strong increase in fluorescence upon binding to various ds-DNA and ds-RNA structures. irb.hr Furthermore, the specific organization of the dye molecules upon binding can be very sensitive to the local environment of the binding site, leading to different spectral signatures. irb.hr

Merocyanine derivatives have also been incorporated directly into nucleic acid backbones as nucleobase surrogates. nih.gov When a barbituric acid merocyanine (BAM) was incorporated into RNA, DNA, and glycol nucleic acid (GNA) backbones, the resulting duplexes exhibited distinct optical properties due to different arrangements of the dye molecules. nih.gov These arrangements are governed by a combination of electrostatic, π-π stacking, and hydrogen-bonding interactions, leading to unique absorption, circular dichroism (CD), and fluorescence signatures depending on the nucleic acid's geometry (e.g., A-form RNA vs. B-form DNA). nih.gov This sensitivity allows for the differentiation of nucleic acid conformations. For instance, some merocyanine-amino acid conjugates show a negative induced CD band for RNA at 540 nm, which is not present with DNA, highlighting the dye's ability to report on the structural differences between these biopolymers. irb.hr

Table 2: Interaction of Merocyanine Derivatives with Nucleic Acids
Merocyanine DerivativeNucleic Acid TargetBinding Affinity (Ks)Key Optical ChangeObservation/Application
Cyanine-amino acid conjugate (4a)ds-DNA / ds-RNAMicromolar rangeStrong fluorescence increase upon binding.Acts as a "fluorescent beacon" for nucleic acid detection. irb.hr
Cyanine-amino acid conjugate (4b)ds-RNAMicromolar rangeInduced negative Circular Dichroism (CD) band at 540 nm.Demonstrates sensitivity to the specific helical structure of RNA. irb.hr
Barbituric acid merocyanine (BAM) nucleosideDNA, RNA, GNA duplexesNot specifiedDistinct absorption, CD, and fluorescence properties for each backbone.Functions as a probe for nucleic acid conformation by forming different dye aggregates within the helix. nih.gov
Merocyanine 4QIDNA aptamerNot specifiedBright orange fluorescence (590 nm) within DNA helix.Used for site-specific incorporation into DNA for developing aptasensors. google.com

Advanced Methodological Applications of Merocyanine 540 in Research Contexts

Merocyanine (B1260669) 540 as a Fluorescent Probe in Model Cellular Systems

Assessment of Membrane Lipid Organization and Dynamics

Merocyanine 540 is widely utilized to assess the organization and dynamics of lipids within cellular membranes due to its preferential binding to membranes with loosely packed lipids. researchgate.netnih.gov The dye's fluorescence intensity and spectral characteristics are highly sensitive to the physical state of the lipid bilayer, exhibiting enhanced fluorescence in more fluid, disordered membrane environments compared to tightly packed, gel-phase membranes. scitechnol.com This property allows MC540 to serve as a sensitive indicator of membrane fluidity and lipid packing density.

Research has demonstrated that MC540 can detect changes in lipid organization in various cell types. For instance, upon activation, leukocytes such as lymphocytes, monocytes, and neutrophils bind more MC540, signifying a shift to a less-ordered membrane state. researchgate.netnih.gov This sensitivity extends to detecting differences in lipid packing between different cell lines, such as in human lung adenocarcinoma cells, where resistant cells exhibit a more tightly packed membrane compared to their sensitive counterparts. nih.gov

The interaction of MC540 with membranes is complex, involving both monomeric and dimeric forms of the dye. d-nb.info The monomer fluoresces at a shorter wavelength (around 585 nm) while the dimer emits at a longer wavelength (around 621 nm). d-nb.info The ratio of these two emission peaks can provide detailed information about the membrane's physical state. d-nb.info Studies using dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that the wavelength dependence of MC540's anisotropy can distinguish between different lipid phases, such as the crystalline and gel phases. d-nb.info

Furthermore, the binding of MC540 is influenced by the lipid composition of the membrane. The presence of negatively charged lipids, such as dimyristoyl phosphatidic acid (DMPA), can decrease the dye's affinity for the membrane. researchgate.net In plant thylakoid membranes, MC540 has been used to characterize the heterogeneity of lipid molecular environments, which is indicative of their polymorphic phase behavior. preprints.org Time-resolved fluorescence spectroscopy of MC540 in these membranes has revealed distinct fluorescence lifetime components that vary with temperature, reflecting changes in lipid packing. preprints.orgcas.cz

Table 1: Research Findings on MC540 and Membrane Lipid Organization

Model System Key Finding Reference(s)
Leukocytes Activated leukocytes show increased MC540 binding, indicating a more disordered membrane lipid organization. researchgate.netnih.gov
Human Lung Adenocarcinoma Cells (A549) Cisplatin-resistant cells (A549/DDP) have membranes with tighter lipid packing compared to sensitive cells (A549). nih.gov
Dipalmitoylphosphatidylcholine (DPPC) Bilayers The spectral ratio and anisotropy of MC540 can differentiate between crystalline, gel, and fluid lipid phases. d-nb.info
Phospholipid Liposomes Increasing the content of negatively charged DMPA in DMPC liposomes reduces the binding affinity of MC540. researchgate.net

Monitoring of Membrane Potential Changes in Experimental Models

This compound is also employed as a sensitive probe for monitoring changes in transmembrane potential in various experimental models. scitechnol.com Its fluorescence intensity is modulated by the electrical potential across the membrane. An increase in fluorescence can be correlated with membrane depolarization.

Studies on isolated synaptic membrane ghosts from rat brain cortex have demonstrated this application. jst.go.jpnih.gov In these preparations, increasing the external potassium ion (K+) concentration, which leads to depolarization, caused a proportional increase in MC540 fluorescence intensity. jst.go.jpnih.gov This effect was also observed with other cations like rubidium (Rb+), ammonium (B1175870) (NH4+), and cesium (Cs+), though to varying degrees. jst.go.jpnih.gov The K+-induced fluorescence change was diminished in the presence of gramicidin (B1672133) D, an ionophore that dissipates ion gradients, and was absent in sonicated ghosts, confirming that the fluorescence change reflects the membrane potential of intact vesicles. jst.go.jpnih.gov

However, the relationship between MC540 binding and membrane potential can be complex and influenced by other factors. Research using phosphatidylserine (B164497):phosphatidylcholine (PS/PC) vesicles has shown that while a more positive internal potential (induced by K+ flux via valinomycin) does favor increased MC540 binding, the effect is relatively minor compared to the influence of the membrane's surface charge. core.ac.uk In this model, the content of negatively charged phosphatidylserine was a more significant determinant of MC540 interaction than the transmembrane potential. core.ac.uk This suggests that while MC540 is a useful indicator of membrane potential, the interpretation of its fluorescence changes requires careful consideration of the specific lipid composition and surface charge of the membrane under investigation.

Table 2: MC540 Fluorescence in Response to Membrane Potential Changes

Experimental Model Stimulus/Condition Observed MC540 Fluorescence Change Implication Reference(s)
Rat Brain Synaptic Membrane Ghosts Increased external K+ concentration Increased fluorescence intensity Membrane depolarization jst.go.jpnih.gov
Rat Brain Synaptic Membrane Ghosts Addition of Gramicidin D Very small K+-induced fluorescence change Confirms dependence on intact membrane potential jst.go.jpnih.gov
PS/PC Vesicles Increased internal positive potential (via K+/valinomycin) Increased MC540 binding Transmembrane potential contributes to dye interaction core.ac.uk

Flow Cytometric Applications for Analyzing Membrane Biophysical Properties

Flow cytometry, combined with this compound staining, provides a powerful methodology for the rapid and quantitative analysis of membrane biophysical properties on an individual cell basis. researchgate.netnih.gov This technique leverages MC540's sensitivity to lipid packing to distinguish and analyze subpopulations of cells with differing membrane characteristics. d-nb.info

A key application is the assessment of lipid organization in leukocytes. By staining peripheral blood cells with MC540, it was found that unstimulated lymphocytes, monocytes, and neutrophils bind the dye in amounts proportional to their surface area, suggesting a similar baseline lipid organization across these cell types. researchgate.net Upon stimulation, these cells all show an increase in MC540 fluorescence, reflecting a transition to a more disordered lipid state. researchgate.netnih.gov This allows for the quantification of cellular activation at the single-cell level.

Furthermore, flow cytometry enables the sorting of cells based on their MC540 fluorescence intensity. researchgate.netnih.gov This yields cell populations that are homogeneous with respect to their membrane lipid organization, which can then be used for subsequent biochemical or functional studies. researchgate.netnih.gov For example, mouse thymocytes can be stained with both MC540 and fluoresceinated peanut agglutinin (fl-PNA) to compare lipid packing with other cell surface markers. researchgate.net

This approach has also been applied to study drug resistance in cancer cells. In human lung adenocarcinoma cells, flow cytometry with MC540 revealed that cisplatin-resistant cells have a lower fluorescence intensity compared to sensitive cells, corresponding to a tighter packing of membrane lipids. nih.gov This demonstrates the utility of MC540 in flow cytometry for investigating the role of membrane biophysics in clinically relevant phenomena.

Epifluorescence Microscopy and Confocal Laser Scanning Microscopy Studies

Epifluorescence and confocal laser scanning microscopy (CLSM) are instrumental in visualizing the subcellular distribution of this compound and understanding its interaction with cellular structures. nih.gov These high-resolution imaging techniques provide spatial information that complements the quantitative data obtained from methods like flow cytometry.

CLSM has been used to determine the precise subcellular localization of MC540 in different cell types, which is crucial for understanding its mechanism of action in applications like photodynamic therapy. nih.gov For instance, in murine myeloid leukemia cells, MC540 showed differential localization patterns: it accumulated on the plasma membrane and in mitochondria of JCS cells, whereas in M1 leukemia cells, it was found in lysosomes. nih.gov This differential localization was shown to correlate with the extent of apoptosis induced by photodynamic treatment. nih.gov

Both one-photon confocal microscopy and two-photon excitation fluorescence (TPEF) scanning microscopy have been used to image cells stained with MC540. Studies on HL-60 leukemic cells showed that MC540 is not strictly confined to the plasma membrane but can penetrate into the intracellular domain.

In studies of biofilms, CLSM has been used to provide direct visual evidence of MC540 binding. nih.gov By exciting the dye at its specific wavelength (e.g., 514 nm) and recording the emission, researchers can visualize the distribution and quantify the fluorescence intensity of the dye within the biofilm structure before and after photodynamic treatment. nih.gov This allows for a detailed analysis of the photosensitizer's penetration and photobleaching within a complex, three-dimensional biological system.

Table 3: Spectroscopic Properties of this compound for Microscopy

Parameter Wavelength/Value Application Context Reference(s)
Excitation Wavelength 514 nm Confocal Laser Scanning Microscopy of Biofilms nih.gov
Emission Wavelength Range 550 - 600 nm Confocal Laser Scanning Microscopy of Biofilms nih.gov
Excitation Wavelength 540 nm General Fluorescence Measurements d-nb.info
Monomer Emission Peak ~585 nm Distinguishing Monomer vs. Dimer Binding d-nb.info
Dimer Emission Peak ~621 nm Distinguishing Monomer vs. Dimer Binding d-nb.info
Peak Absorption Wavelength 540 nm General Fluorochrome Data evidentscientific.com

This compound in Photosensitization Research Using Model Systems

Mechanisms of Photosensitized Cellular Targeting in In Vitro Models

This compound acts as a photosensitizer, meaning that upon excitation with light, it can induce cytotoxic effects in target cells. This property is exploited in photodynamic therapy (PDT), and its mechanisms have been investigated extensively in various in vitro models. The primary targets of MC540-mediated photosensitization are cell membranes, particularly the plasma membrane and the membranes of organelles. nih.govpnas.org

The process begins with the binding of MC540 to the cell membrane, with a preference for the fluid-like domains of the lipid bilayer. pnas.org Upon illumination, the membrane-bound dye absorbs light energy, leading to the generation of reactive oxygen species (ROS). Studies have shown that both Type I (free radical-mediated) and Type II (singlet oxygen-mediated) photochemical mechanisms are involved. epistemonikos.org

Evidence for the involvement of singlet oxygen (a Type II mechanism) comes from experiments where the photoinactivation of enveloped viruses was enhanced in deuterium (B1214612) oxide (D2O), which prolongs the lifetime of singlet oxygen, and inhibited by sodium azide, a singlet oxygen quencher. epistemonikos.orgnih.gov The process was also found to be oxygen-dependent. nih.gov

Evidence for a Type I mechanism comes from the observation that superoxide (B77818) dismutase (SOD), an enzyme that scavenges superoxide radicals, can inhibit photoinduced lipid peroxidation in glioblastoma and neuroblastoma cells treated with MC540 and light. epistemonikos.org In contrast, scavengers of hydroxyl radicals like mannitol (B672) and sodium benzoate (B1203000) had no effect, suggesting the specific involvement of superoxide radicals. epistemonikos.org

The subcellular localization of MC540 is a critical determinant of the cellular response to PDT. nih.gov When MC540 localizes to the mitochondria, as seen in JCS leukemia cells, photodamage to this organelle plays a significant role in inducing apoptosis. nih.gov The photosensitization process can interfere with early stages of viral infection by damaging the viral envelope, thereby inhibiting adhesion and penetration into host cells. nih.gov The binding of MC540 to cells is itself a light-dependent process; sensitive cells show a sharp increase in dye uptake when exposed to both MC540 and light simultaneously. nih.gov

Table 4: Chemical Compounds Mentioned in this Article

Compound Name Abbreviation/Synonym
This compound MC540
cis-Dichlorodiammineplatinum(II) Cisplatin
dipalmitoylphosphatidylcholine DPPC
dimyristoyl phosphatidic acid DMPA
Potassium Ion K+
Rubidium Ion Rb+
Ammonium Ion NH4+
Cesium Ion Cs+
Gramicidin D
Phosphatidylserine PS
Phosphatidylcholine PC
Valinomycin
fluoresceinated peanut agglutinin fl-PNA
Deuterium Oxide D2O
Sodium Azide
Superoxide Dismutase SOD
Mannitol

Generation and Role of Reactive Oxygen Species (e.g., Singlet Oxygen) in Experimental Contexts

Upon irradiation with visible light, this compound (MC540) can generate various reactive oxygen species (ROS), which are central to its photodynamic activity. ontosight.aithermofisher.com The primary ROS produced is singlet oxygen (¹O₂), generated through a Type II photochemical mechanism where the triplet excited state of MC540 transfers its energy to ground-state molecular oxygen (³O₂). nih.govoup.com However, evidence also points to the formation of other ROS, such as superoxide radicals (O₂⁻) and hydroxyl radicals (·OH), likely through Type I mechanisms. nih.govrsc.orgx-mol.com

The efficiency of singlet oxygen production, known as the quantum yield (ΦΔ), is highly dependent on the microenvironment of the MC540 molecule. nih.govnih.gov In solution, the quantum yield is generally low because the molecule can dissipate the absorbed light energy through other pathways, such as fluorescence and photoisomerization. nih.gov For instance, in methanol (B129727) and ethanol (B145695), the singlet oxygen quantum yields are significantly lower than those of standard photosensitizers like Rose Bengal. nih.gov However, when MC540 is incorporated into more viscous or rigid environments, such as liposomes or model membranes, the quantum yield of singlet oxygen increases substantially. nih.govresearchgate.net This is because the restricted environment hinders photoisomerization, making intersystem crossing to the triplet state and subsequent energy transfer to oxygen more favorable. nih.gov

Research has shown that the singlet oxygen yield can increase from 0.002 in methanol to 0.04 in dipalmitoylphosphatidylcholine vesicles. nih.gov It is suggested that a maximum yield of around 0.11 could be achieved if photoisomerization and internal conversion were completely prevented by a highly viscous medium. nih.gov The generation of these cytotoxic species is fundamental to the photodynamic effects observed in various experimental models. ontosight.ainih.gov For example, the cytotoxic effects of preactivated MC540 have been linked to hydroperoxides formed by the reaction of singlet oxygen with the ground-state dye. nih.gov

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of this compound in Different Environments

Environment Singlet Oxygen Quantum Yield (ΦΔ) Reference
Methanol 0.002 nih.gov
Ethanol ~100 times smaller than Rose Bengal nih.gov
Dipalmitoylphosphatidylcholine (DPPC) Vesicles 0.04 nih.gov
Membrane-bound (Aqueous Buffer) 0.065 ± 0.005 researchgate.net

Photoinactivation Studies of Microorganisms and Enveloped Viruses in Research Models

The ability of this compound to generate ROS upon illumination has been harnessed in research for the photoinactivation of a range of microorganisms and enveloped viruses. oup.commdpi.com Enveloped viruses are particularly susceptible to MC540-mediated photodynamic inactivation. mdpi.comnih.gov Studies have demonstrated its efficacy against human herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and various bacteriophages used as viral models. mdpi.comnih.gov The lipophilic nature of MC540 allows it to bind to and localize within the lipid-containing viral envelope. nih.gov Upon illumination, the subsequent generation of ROS, particularly singlet oxygen, damages the envelope and interferes with the early stages of infection, including adhesion to the host cell, penetration, and translocation of the virus to the nucleus. nih.gov The oxygen-dependent nature of this process has been confirmed by experiments showing that inactivation is inhibited in an argon atmosphere and enhanced in the presence of pure oxygen or deuterium oxide (which prolongs the lifetime of singlet oxygen). nih.gov

In the context of bacteriology, MC540 has shown lethal photodamaging effects on both Gram-positive and Gram-negative bacteria. nih.gov Research on Staphylococcus aureus has shown that the efficiency of MC540 binding to bacterial cells increases with dye concentration and incubation time, reaching saturation quickly. nih.gov The antimicrobial activity is dependent on the light dose, provided a minimum threshold of photosensitizer is bound to the cells. nih.gov MC540 has been investigated for its potential to inactivate bacteria in both planktonic and biofilm forms, highlighting its potential application in antimicrobial research. nih.gov

Table 2: Examples of Microorganisms and Viruses Studied for Photoinactivation by this compound

Organism Type Specific Example(s) Key Findings Reference(s)
Enveloped Virus Human Herpes Simplex Virus Type 1 (HSV-1) Interferes with adhesion, penetration, and translocation. nih.gov
Enveloped Virus Human Cytomegalovirus (HCMV) Localizes in the viral envelope, causing photodamage. nih.gov
Enveloped Virus Bacteriophage phi 6 (SARS-CoV-2 model) Highly sensitive to photoinactivation. mdpi.commdpi.com
Bacteriophage Bacteriophage T7 Less sensitive than enveloped phages but still susceptible. mdpi.com
Gram-positive Bacteria Staphylococcus aureus Effective against both planktonic and biofilm cells. nih.gov

Investigation of Subcellular Targets of Photodynamic Action in Model Cells

The specific cellular components damaged by MC540-mediated photodynamic action are determined by the subcellular localization of the dye, which can vary depending on the cell type. nih.gov A significant body of research points to the plasma membrane as a primary target. nih.govresearchgate.net In studies using HeLa cervical carcinoma cells and L1210 leukemia cells, MC540 was observed to localize in the plasma membrane. researchgate.net Photoirradiation led to a loss of membrane integrity and a decrease in plasma membrane fluidity. researchgate.net In human neutrophils, photoactivated MC540 inhibited plasma membrane-associated functions like phagocytosis and chemotaxis, while cytosolic enzyme activities remained largely unaffected, further supporting the view that the plasma membrane is a key site of damage. nih.gov

In addition to the plasma membrane, mitochondria have been identified as another critical target. nih.gov In WEHI 3B (JCS) murine myeloid leukemia cells, MC540 was found to localize on both the plasma membrane and mitochondria. nih.gov The subsequent photodamage to these organelles was shown to play an important role in the induction of apoptosis. nih.gov In contrast, in M1 murine myeloid leukemia cells, MC540 was found to localize preferentially in lysosomes. nih.gov Despite these different localization patterns, photodynamic treatment induced apoptosis in both cell lines, suggesting that damage to various critical organelles can trigger programmed cell death. nih.gov

Table 3: Subcellular Localization and Effects of this compound Photodynamic Action in Model Cells

Cell Line / Model Subcellular Localization Observed Effects of Photodynamic Action Reference(s)
HeLa (Cervical Carcinoma) Plasma membrane Loss of membrane integrity, decreased membrane fluidity, reduced cell survival. researchgate.net
Human Neutrophils Plasma membrane Inhibition of phagocytosis, chemotaxis, and H₂O₂ production. nih.gov
HL-60 (Leukemia) Plasma membrane (implied) Cytotoxicity; cytosolic enzyme activities largely unaffected. nih.gov
WEHI 3B (JCS) (Leukemia) Plasma membrane, Mitochondria Induction of apoptosis. nih.gov
M1 (Leukemia) Lysosomes Induction of apoptosis. nih.gov

This compound in Sensor Development Research

The sensitivity of this compound's optical properties to its local environment makes it a valuable component in the development of fluorescence-based sensors. dergipark.org.trnih.gov Changes in the dye's absorption and fluorescence spectra upon interaction with specific analytes or materials form the basis of these sensing applications. dergipark.org.trrsc.org

Design and Characterization of this compound-Based Fluorescence Sensors for Chemical Analytes

Researchers have designed and characterized MC540-based sensors for various chemical analytes. dergipark.org.trrsc.org A notable example is a "turn-off" fluorescent sensor for the detection of hypochlorite (B82951) (ClO⁻) ions in an aqueous solution. dergipark.org.trresearchgate.net This system utilizes a hybrid of MC540 and manganese oxide (MnO₂) nanosheets. The interaction between MC540 and MnO₂ quenches the dye's fluorescence. Upon the addition of hypochlorite, a chemical reaction occurs that disrupts this quenching, but in this specific design, the sensor operates by detecting the initial quenched state. The system demonstrated high selectivity and sensitivity for hypochlorite over other common anions, with a detection limit as low as 0.14 µM. dergipark.org.trresearchgate.net

Another application is a "turn-on" fluorescent sensor for bovine serum albumin (BSA). rsc.org This sensor was constructed by adsorbing MC540 onto a nanocomposite of graphene oxide (GO) functionalized with polyethylenimine (PEI). rsc.org The PEI-GO nanocomposite strongly quenches the fluorescence of MC540. However, in the presence of BSA, the protein interacts with the system, preventing the quenching effect and restoring the fluorescence of the dye. rsc.org This platform achieved a very low detection limit for BSA of 7.45 nM and was successfully applied to detect BSA in biological media. rsc.org

Table 4: this compound-Based Fluorescence Sensors for Chemical Analytes

Analyte Sensor System Sensing Principle Detection Limit (LOD) Reference(s)
Hypochlorite (ClO⁻) MC540-Manganese Oxide (MnO₂) "Turn-off" fluorescence 0.14 µM dergipark.org.trresearchgate.net
Bovine Serum Albumin (BSA) MC540/Polyethylenimine-Graphene Oxide (PEI-GO) "Turn-on" fluorescence recovery 7.45 nM rsc.org
Ammonium MC540 in a membrane with gold nanoparticles Ratiometric fluorescence enhancement Not specified nih.gov

Exploration of this compound in Hybrid Material Systems for Sensing Applications

The development of advanced sensors often involves integrating MC540 into hybrid material systems, which can enhance performance and create novel sensing mechanisms. researchgate.netdergipark.org.tr These hybrid materials leverage the unique properties of nanomaterials to modulate the photophysical behavior of the dye. dergipark.org.trrsc.org

Graphene oxide (GO) and its derivatives are prominent materials in this area. rsc.org The large surface area and quenching ability of GO make it an excellent platform for fluorescence resonance energy transfer (FRET)-based sensors. rsc.org In the BSA sensor mentioned previously, GO functionalized with positively charged PEI serves as a scaffold to adsorb the anionic MC540 dye, bringing the quencher (GO) and fluorophore (MC540) into close proximity. rsc.org This controlled assembly is crucial for the sensor's "turn-on" mechanism. rsc.org

Manganese oxide (MnO₂) nanosheets have also been effectively used in conjunction with MC540 for sensing. dergipark.org.trresearchgate.net The interaction of MC540 with the surface of MnO₂ leads to significant fluorescence quenching, which can be modulated by the presence of a target analyte like hypochlorite. dergipark.org.tr Other research has explored the aggregation behavior of MC540 on the surface of natural and modified bentonite (B74815) clay, demonstrating how inorganic layered nanoparticles can control the dye's aggregation state and photochemical properties for potential sensing applications. researchgate.net The nanoscale transport of MC540 near gold nanoparticles has also been shown to induce ratiometric fluorescence properties, which can be utilized for enhanced optical chemical sensors. nih.gov

Table 5: this compound in Hybrid Material Systems for Sensing

Hybrid Material MC540 Interaction Sensing Application Reference(s)
Polyethylenimine-Graphene Oxide (PEI-GO) Adsorption and fluorescence quenching "Turn-on" sensor for Bovine Serum Albumin (BSA) rsc.org
Manganese Oxide (MnO₂) Nanosheets Adsorption and fluorescence quenching "Turn-off" sensor for Hypochlorite (ClO⁻) dergipark.org.trresearchgate.net
Bentonite Clay Controlled aggregation Colorimetric sensing of metal ions researchgate.net
Gold Nanoparticles (GNPs) Plasmonic interaction, nanoscale transport Enhanced ratiometric sensing (e.g., for ammonium) nih.gov

Theoretical and Computational Investigations of Merocyanine 540

Molecular Modeling and Simulation Approaches

Quantum Chemical Computations of Chromophore Structural Changes

Quantum chemical computations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic and structural properties of Merocyanine (B1260669) 540 (MC540). nih.govresearchgate.netresearchgate.net These computational methods allow for the calculation of key parameters that govern the dye's photophysical behavior.

Calculations have been performed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in one study, the HOMO and LUMO energies for a series of merocyanine derivatives were estimated to be between -5.38 and -5.47 eV and -3.20 to -3.24 eV, respectively. nih.govacs.org This results in a narrow electrochemical band gap of 2.07 to 2.13 eV. nih.govacs.org Another computational study reported energy gap values of 0.5175 eV in water, 0.4779 eV in ethanol (B145695), and 0.4350 eV in a vacuum phase. researchgate.net The differences in these values highlight the significant influence of the solvent environment on the electronic structure of MC540, a phenomenon known as solvatochromism.

Molecular mechanics simulations, such as MM2, and semi-empirical methods like MOPAC have been used to refine the structures of MC540 and its isomers. These calculations have provided insights into the geometric changes that occur upon photoexcitation, particularly the trans-cis isomerization around the central polymethine bridge, which is a key deactivation pathway for the excited state. Space-filling representations derived from these calculations visualize the distinct conformations of the trans and cis isomers.

Furthermore, quantum chemical computations have been employed to interpret the complex fluorescence decay kinetics of MC540. researchgate.net Time- and spectral-resolved fluorescence measurements in water revealed three decay components with lifetimes on the order of several hundred femtoseconds, several picoseconds, and a longer, wavelength-independent component of approximately 84.4 ps. researchgate.net The interpretation of these results relies on theoretical models of the structural changes within the MC540 chromophore. researchgate.net

Table 1: Calculated Electronic Properties of Merocyanine Derivatives

PropertyValue RangeReference
HOMO Energy-5.38 to -5.47 eV nih.govacs.org
LUMO Energy-3.20 to -3.24 eV nih.govacs.org
Electrochemical Band Gap2.07 to 2.13 eV nih.govacs.org
Energy Gap (Water)0.5175 eV researchgate.net
Energy Gap (Ethanol)0.4779 eV researchgate.net
Energy Gap (Vacuum)0.4350 eV researchgate.net

Simulation of Merocyanine 540 Interactions with Lipid Bilayers and Proteins

Molecular dynamics (MD) simulations have provided significant insights into the interactions of this compound with lipid bilayers and proteins. These simulations model the dynamic behavior of the dye in these complex biological environments, complementing experimental findings.

Simulations of MC540 in lipid bilayers have helped to understand its location and orientation within the membrane. Experimental evidence suggests that MC540 binds to the membrane, and its fluorescence is sensitive to the lipid packing and surface potential. nih.govpreprints.org Specifically, MC540 fluorescence increases in more loosely packed lipid bilayers. nih.gov MD simulations can provide an atomistic view of these interactions, showing how the dye inserts itself into the membrane and how its conformation is affected by the surrounding lipid molecules. For example, simulations have been used to study the aggregation of fatty acids into bilayers, a process relevant to the formation of protocell membranes on the early Earth, where MC540 can be used as a probe to determine the critical vesicle concentration. researchgate.net

Single-molecule orientation and localization microscopy (SMOLM) imaging, which can be correlated with simulation data, has revealed that MC540 binds perpendicularly to a fluid lipid membrane (DOPC) with a polar angle of approximately 17.5°. biorxiv.org In the presence of cholesterol, which induces a more ordered lipid phase, the orientation of MC540 changes significantly. nih.govbiorxiv.org The condensing effect of cholesterol on saturated lipids leads to a decrease in MC540 binding and fluorescence. nih.gov

Regarding protein interactions, studies have shown that MC540 interacts strongly with serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA), forming ground-state complexes. nih.govacs.org This binding is primarily entropy-driven. nih.gov Molecular modeling can be used to analyze the binding sites and the conformational changes in both the dye and the protein upon complex formation. dntb.gov.ua Changes in the circular dichroism spectra of BSA in the presence of MC540 indicate secondary structural changes in the protein. acs.org

Application of Physical Theories to this compound Dynamics

Kramers Theory and Smoluchowski Limit in Photoisomerization Studies

The photoisomerization of this compound, a crucial non-radiative decay pathway, has been extensively analyzed using the framework of Kramers theory for activated barrier crossing. tdl.orgnih.govacs.org This theory describes the rate of a chemical reaction in a condensed phase as a particle escaping from a potential well by thermal activation, influenced by the friction exerted by the surrounding solvent.

In many studies involving MC540 in various solvents and model membrane systems, the photoisomerization rate constant, k_iso, is found to be consistent with the high-friction limit of Kramers theory, known as the Smoluchowski limit. tdl.orgnih.govacs.org In this limit, the reaction rate is inversely proportional to the solvent viscosity. This has been observed for MC540 in pure solvents like n-alkyl alcohols and n-alkanenitriles, as well as in micellar solutions. tdl.orgacs.org

The temperature dependence of k_iso often follows an Arrhenius equation, allowing for the determination of the activation energy for the isomerization process. nih.gov For instance, in small unilamellar vesicles, the activation energy for MC540 photoisomerization was found to be 31.5 ± 0.9 kJ mol⁻¹. nih.gov However, deviations from the simple Kramers model have been noted, particularly when comparing different types of solvents. For example, the intrinsic barrier for isomerization is lower in alcohols than in nitriles, which has been attributed to the role of hydrogen bonding in stabilizing the twisted intermediate state of the zwitterionic dye. researchgate.net

In some environments, like ionic liquids, the isomerization dynamics of MC540 deviate more significantly from the hydrodynamic Kramers model. aip.org This suggests that microscopic friction, rather than just the bulk viscosity of the solvent, plays a critical role in governing the reaction rate. aip.org

Table 2: Activation Energy for MC540 Photoisomerization

EnvironmentActivation Energy (kJ mol⁻¹)Reference
Small Unilamellar Vesicles31.5 ± 0.9 nih.gov
Ionic Liquids (bis(trifluoromethylsulfonyl)imides)22 ± 3 aip.org

Brownian Oscillator Models for Excited-State Dynamics

The ultrafast excited-state dynamics of this compound have been interpreted using Brownian oscillator models. researchgate.net These models are particularly useful for describing the complex interplay between the intramolecular vibrations of the chromophore and the fluctuations of the surrounding solvent environment, which collectively influence the time-evolution of the fluorescence spectrum.

Time-resolved fluorescence measurements of MC540 in water using the up-conversion method have revealed complex decay kinetics on femto- and picosecond timescales. researchgate.net A spectral narrowing is observed, with the fluorescence decaying on both the blue and red wings of the steady-state emission spectrum. researchgate.net This behavior is indicative of solvation dynamics and vibrational relaxation occurring in the excited state.

To explain these observations, a theoretical model based on the Brownian oscillator concept was developed. researchgate.net This model treats the system's electronic transition as being coupled to a set of harmonic oscillators, some representing the intramolecular vibrational modes of the dye and others representing the collective motions of the solvent. The interaction with the solvent is treated as a stochastic process, leading to fluctuations and dissipation of energy.

In the context of photon echo experiments on other dyes, a multimode Brownian oscillator model has been used to derive the system-bath correlation function, which provides a detailed picture of the solute-solvent dynamics. acs.org This correlation function is composed of several Brownian oscillators, with some attributed to intrachromophore vibrational dynamics and others to the dynamics of the solvent. acs.org The application of such models to MC540 provides a suitable theoretical framework for explaining the observed differences in its short-time fluorescence behavior in different environments, such as water versus ethanol. researchgate.net

Chemometric and Spectroscopic Deconvolution Methodologies

Chemometric methods, particularly multivariate analysis techniques, have been applied to deconvolve the complex absorption and fluorescence spectra of this compound in different environments. nih.govresearchgate.net These approaches are essential for separating the spectral contributions of different species, such as monomers, dimers, and other aggregates, which often coexist in solution.

Principal factor analysis (PFA), a chemometric method, has been successfully used to determine the number of distinct molecular species of MC540 present in aqueous and phospholipid environments and to estimate their individual absorption spectra. nih.gov In pure water, three species were identified: a monomer, a dimer, and a small amount of a trimer. nih.gov In a phospholipid suspension, only the monomer and dimer were found to be significant. nih.gov This analysis revealed that the monomer spectrum undergoes a significant bathochromic (red) shift when the dye is transferred from water to the phospholipid environment, while the dimer spectrum shows a remarkable red shift but retains a similar shape. nih.gov

This deconvolution allowed for the determination of the dissociation constants for the monomer-dimer and dimer-trimer equilibria in water. nih.gov In the phospholipid environment, a dissociation constant for the monomer-dimer equilibrium was also calculated. nih.gov

Table 3: Dissociation Constants of this compound Aggregates

EnvironmentReactionDissociation Constant (K)Reference
WaterM + M ⇌ M₂3.1 x 10⁻⁴ M nih.gov
WaterM + M₂ ⇌ M₃5.7 x 10⁻⁴ M nih.gov
PhospholipidM* + M* ⇌ M₂*1.9 x 10⁻⁵ M nih.gov

M represents the monomer and M₂ and M₃ represent the dimer and trimer, respectively. M denotes the species in the phospholipid environment.*

These chemometric approaches provide a more accurate understanding of the spectral features of MC540, which is crucial for the correct interpretation of data when using this dye as a fluorescent probe in complex biological systems. nih.gov The ability to resolve the spectra of individual species helps to clarify the contributions of monomers versus aggregates to the observed fluorescence changes, for example, in response to changes in transmembrane potential. nih.gov

Advanced Data Analysis for Complex Spectral Features

The intricate spectral characteristics of this compound (MC540), which are highly sensitive to its environment, necessitate the use of advanced data analysis techniques for accurate interpretation. The visible absorption spectrum of MC540 is particularly complex due to the coexistence of multiple species, including monomers, dimers, and higher-order aggregates, each with distinct spectral signatures. nih.govnih.gov The equilibrium between these species is influenced by factors such as solvent polarity, concentration, and the presence of biological structures like lipid membranes. nih.govoup.com Consequently, simple spectral analysis is often insufficient, leading to the application of powerful chemometric and computational methods to deconvolve and interpret the overlapping spectral data. nih.govpraiseworthyprize.org

A significant chemometric approach employed for this purpose is Principal Factor Analysis (PFA), a multivariate analysis method. nih.govoup.com PFA can determine the number of distinct molecular species contributing to a set of spectra. For instance, a PFA study of MC540 identified three species in pure water (monomer, dimer, and a small fraction of trimer) and two species (monomer and dimer) in a phospholipid suspension. nih.govoup.com This approach provides a more precise understanding than what is achievable through simple spectrophotometry, where spectral estimations can be indistinct and lead to controversial interpretations. oup.com

The deconvolution of MC540 spectra is crucial for understanding its interaction with membranes. The absorption bands at approximately 450 nm, 500 nm, 530 nm, and 570 nm are attributed to different species: polyaggregates in water, dimers in water, a mix of monomers in water and dimers in the membrane, and monomers in the membrane, respectively. scitechnol.com By resolving these bands, researchers can quantify how environmental changes, such as osmotic stress on protoplasts, modulate the equilibrium of these dye species, reflecting changes in membrane packing and hydration. scitechnol.com

The analysis of parameters derived from these resolved spectra, such as the maximum absorption wavelength (λmax) and the integrated intensity (area) of each component, offers valuable insights into membrane properties. nih.gov The λmax of the monomer is particularly sensitive to changes in environmental polarity. nih.gov In contrast, the fractional area of the dimer population is a strong indicator of the packing density near the membrane interface, making it sensitive to properties like vesicle curvature or the inclusion of other molecules like sterols in the bilayer. nih.gov

These advanced analytical approaches have been instrumental in establishing the dissociation constants for the aggregation reactions of MC540 in different environments. For example, in aqueous solutions, the dissociation constants for dimer and trimer formation have been determined, while a distinct dissociation constant has been calculated for dimer formation within a phospholipid environment. nih.govoup.com Such quantitative data are vital for building accurate models of MC540's behavior as a membrane probe.

Table 1: Spectrally Resolved Species of this compound and Their Environmental Significance This table summarizes the different species of MC540 identified through spectral deconvolution and their typical environments and corresponding absorption maxima.

Species Environment Approximate λmax (nm) Significance Reference
Polyaggregates Water ~450 Indicates aggregation in aqueous phase. scitechnol.com
Dimers Water ~500 Represents self-association in polar environments. nih.govscitechnol.com
Monomers (Water) / Dimers (Membrane) Aqueous/Membrane Interface ~530 Reflects partitioning between aqueous and lipid phases. nih.govscitechnol.com
Monomers Membrane / Hydrophobic Solvents ~570 Indicates dye insertion into the non-polar membrane core. nih.govscitechnol.com

Table 2: Dissociation Constants (K) of this compound Determined by Chemometric Analysis This table presents the dissociation constants for MC540 aggregation reactions in different environments, as determined by Principal Factor Analysis.

Reaction Environment Dissociation Constant (K) Method Reference
Monomer + Monomer ⇌ Dimer Water 3.1 x 10⁻⁴ M Principal Factor Analysis nih.govoup.com
Monomer + Dimer ⇌ Trimer Water 5.7 x 10⁻⁴ M Principal Factor Analysis nih.govoup.com
**Monomer* + Monomer* ⇌ Dimer*** Phospholipid 1.9 x 10⁻⁵ M Principal Factor Analysis nih.govoup.com

\Denotes species within the phospholipid environment.*

Future Directions and Emerging Research Avenues for Merocyanine 540

Development of Novel Merocyanine (B1260669) 540 Derivatives for Specific Research Probes

A primary focus of future research is the rational design and synthesis of new MC540 derivatives to create probes with enhanced specificity and functionality for targeted research applications. By modifying the core structure of MC540, scientists aim to develop molecules with improved photostability, higher quantum yields, and tailored affinities for specific cellular components or biomarkers.

Recent efforts have included the synthesis of new carboxylated merocyanine dyes through Knoevenagel condensation. acs.org These derivatives exhibit blue-to-green fluorescence emission and large Stokes shifts, making them potentially valuable for multiplex imaging applications. acs.org Another innovative approach involves the development of fluorogenic probes for specific enzymes. For instance, a disaccharide-based probe linked to a merocyanine fluorophore was designed to detect Heparanase-1 (HPSE-1) activity. biorxiv.org This probe demonstrates a significant fluorescence "turn-on" response (a 278-fold increase) in the presence of the enzyme, enabling the imaging of HPSE-1 activity in cells. biorxiv.org The design strategy, which involves tuning the electronic properties of the aryl aglycone, can be adapted to create a library of fluorogenic probes for various biological targets. biorxiv.org Future work will likely focus on creating a broader palette of such "smart" probes that activate their fluorescence only upon interaction with a specific target, minimizing background signal and enhancing detection sensitivity.

Integration of Merocyanine 540 with Nanomaterials for Advanced Experimental Platforms

The synergy between MC540 and various nanomaterials is opening up new frontiers for creating advanced experimental platforms with unprecedented capabilities. Integrating MC540 with nanoparticles can enhance its photophysical properties and enable novel applications in sensing and therapy.

Gold Nanoparticles (GNPs): The interaction between MC540 and GNPs can induce ratiometric fluorescence properties. nih.gov The transport of MC540 within the plasmon field of GNPs leads to a significant enhancement of fluorescence at a new red-shifted emission maximum, a phenomenon that can be harnessed for developing highly sensitive ratiometric optical sensors. nih.gov

Upconverting Nanoparticles (UCNs): To overcome the limited penetration depth of visible light in biological tissues, researchers have co-loaded MC540 and UCNs into polymeric liposomes. acs.org The UCNs act as transducers, converting deep-penetrating near-infrared (NIR) light into visible light, which then activates the MC540. acs.org This nanocarrier system has shown improved efficacy in photodynamic therapy (PDT) against tumor cells. acs.org

Silica (B1680970) and Radioluminescent Nanoparticles: The electrostatic binding of MC540 to silica nanoparticles with surface amino groups has been shown to enhance its fluorescence intensity and lifetime by reducing the rate of photoisomerization. nih.gov This leads to a higher yield of singlet oxygen, increasing the dye's light-induced toxicity for potential therapeutic applications. nih.gov Furthermore, loading MC540 into mesoporous silica-coated radioluminescent nanoparticles (NaLuF₄:Dy³⁺,Gd³⁺) allows for X-ray mediated PDT. rsc.orgx-mol.com This approach generates superoxide (B77818) and hydroxyl radicals under X-ray excitation, providing a potential treatment modality for deep-seated tumors. rsc.orgx-mol.com

Future research will likely explore other nanomaterials and refine these existing platforms to improve targeting, efficiency, and therapeutic outcomes.

Expansion of this compound Utility in Quantitative Biophysical Measurements

MC540's sensitivity to membrane properties like lipid packing and surface potential has long been utilized, but emerging research aims to expand its role in precise, quantitative biophysical measurements. uliege.beresearchgate.netnih.gov

The dye's preferential binding to loosely packed lipids allows it to be used with flow cytometry to quantitatively assess lipid organization in individual cells. researchgate.net This method can detect changes in the lipid organization of leukocytes upon activation, providing a tool to study cellular responses. researchgate.net MC540 is also widely applied to monitor transmembrane potential in various biological samples, including plant cells. scitechnol.com

Advanced microscopy techniques are further enhancing the quantitative power of MC540. By combining fluorescence microscopy with micropatterned lipid bilayer arrays, researchers can precisely measure the effect of membrane composition, such as the concentration of negatively charged lipids, on MC540 binding. nih.gov Studies using polarized fluorescence and fluorescence lifetime imaging microscopy (FLIM) are providing detailed insights into the orientation and rotational diffusion of MC540 molecules within model and biological membranes. researchgate.net These quantitative approaches are crucial for building accurate models of membrane structure and dynamics.

Table 1: Quantitative Applications of this compound
TechniqueMeasurementKey FindingReference
Flow CytometryLipid organization in leukocytesActivated leukocytes bind more MC540, indicating a less-ordered lipid state. researchgate.net
Micropatterned Lipid Bilayer ArraysEffect of membrane charge on dye bindingIncreased negative surface charge correlates with a decrease in MC540 fluorescence. nih.gov
Polarized Fluorescence MicroscopyOrientation of MC540 in membranesMC540 chromophore is oriented predominantly perpendicular to the membrane surface. researchgate.net
SpectroscopyTransmembrane potentialThe dye can be used to monitor changes in membrane potential in plant cells. scitechnol.com

Elucidating Underexplored Mechanistic Aspects of this compound Interactions

Despite decades of study, certain mechanistic aspects of MC540's interactions with its environment remain to be fully elucidated. Future research will focus on a deeper understanding of its photophysics, aggregation behavior, and the nature of its photoproducts.

The photophysical properties of MC540, particularly its photoisomerization, are highly dependent on solvent polarity and viscosity. tdl.orgresearchgate.netinstras.com The rate of nonradiative decay increases significantly in more polar solvents due to a lower barrier for photoisomerization. researchgate.net Understanding these dynamics is critical, as photoisomerization is believed to play a role in the photosensitized destruction of cancer cells. tdl.org

The interaction of MC540 with ions and charged membranes is another area of active investigation. The addition of salts can induce the formation of new absorption peaks, suggesting interactions between the anionic dye and cations. researchgate.netias.ac.in Moreover, the dye's affinity for phospholipid liposomes decreases as the negative charge of the membrane increases. nih.gov Upon exposure to light, MC540 can undergo photooxidation to form various photoproducts (pMC540). ontosight.ai These products have different chemical and spectral properties and can induce changes in membrane permeability and fluidity, suggesting they may have their own biological effects that warrant further study. ontosight.aispiedigitallibrary.org

Computational Predictions Guiding Experimental Design in this compound Research

Computational and theoretical chemistry are becoming indispensable tools for guiding experimental research on MC540. By modeling the dye's properties and interactions, scientists can predict its behavior and design more effective experiments and novel derivatives.

Quantum chemical calculations have been employed to explore the electronic and photophysical properties of new merocyanine derivatives. acs.org These calculations can predict optimized molecular geometries, HOMO-LUMO energy levels, and electrochemical band gaps, providing a theoretical foundation for understanding experimental observations. acs.org For instance, simulations have been used to corroborate the interaction between merocyanine dyes and proteins like bovine serum albumin (BSA). acs.org

Continuum models have been used to reproduce the absorption spectrum of MC540 in various solvents, which can help in determining the dielectric constant and refractive index of the dye's microenvironment. mdpi.com Furthermore, molecular dynamics simulations can reveal detailed information about the stabilization of different isomeric forms (e.g., spiropyran vs. merocyanine) in various solvents, explaining phenomena like negative photochromism in aqueous solutions. mdpi.com As computational power increases, these predictive models will become even more crucial for accelerating the discovery and application of MC540 and its analogs. medrxiv.org

Q & A

Q. What experimental parameters are critical for optimizing Merocyanine 540 fluorescence in live-cell imaging?

this compound’s fluorescence intensity and photostability depend on excitation wavelength, solvent polarity, and dye concentration. Researchers should:

  • Use a fluorescence spectrophotometer to determine optimal excitation/emission wavelengths (e.g., 540 nm excitation, 590–630 nm emission).
  • Test solvent compatibility (e.g., aqueous buffers vs. lipid-rich environments) to minimize quenching .
  • Perform titration experiments to identify non-toxic concentrations (typically 1–10 µM) that preserve cell viability, validated via MTT assays .

Q. How can researchers mitigate this compound cytotoxicity during prolonged cell labeling?

Cytotoxicity arises from membrane disruption due to dye aggregation. Methodological solutions include:

  • Pre-incubating cells with antioxidants (e.g., 1 mM glutathione) to reduce oxidative stress.
  • Using pulse-chase labeling (short exposure followed by washout) to minimize continuous exposure.
  • Validating membrane integrity via propidium iodide exclusion assays .

Q. What are the best practices for storing this compound to maintain stability?

  • Store lyophilized powder at –20°C in desiccated, light-protected vials.
  • Prepare working solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.
  • Monitor degradation via UV-Vis spectroscopy (peak shifts indicate hydrolysis) .

Advanced Research Questions

Q. How can researchers quantify this compound’s photobleaching kinetics under varying illumination intensities?

Advanced protocols involve:

  • Time-lapse microscopy with controlled light exposure (e.g., 5–100 mW/cm²).
  • Fitting fluorescence decay curves to a monoexponential model: F(t)=F0ektF(t) = F_0 \cdot e^{-kt}, where kk is the photobleaching rate.
  • Including control dyes (e.g., fluorescein) to normalize instrument-specific artifacts .

Q. What strategies resolve contradictions in this compound’s reported fluorescence quantum yields across studies?

Discrepancies often stem from solvent polarity or impurities. Researchers should:

  • Replicate experiments using HPLC-purified dye.
  • Standardize solvent systems (e.g., ethanol vs. PBS) and document dielectric constants.
  • Cross-validate results with independent techniques (e.g., fluorescence correlation spectroscopy) .

Q. How can this compound be integrated into multiplexed assays with other fluorophores without spectral overlap?

  • Conduct spectral unmixing using linear combination analysis of emission profiles.
  • Pair this compound with far-red probes (e.g., Cy5) and use narrow-bandpass filters.
  • Validate specificity via single-dye control experiments and computational simulations (e.g., MATLAB-based spectral overlap models) .

Q. What mechanistic insights can be gained from this compound’s selective staining of apoptotic cells?

Advanced approaches include:

  • Correlating dye uptake with phosphatidylserine externalization (Annexin V co-staining).
  • Using fluorescence lifetime imaging microscopy (FLIM) to detect membrane potential changes.
  • Performing knockout studies (e.g., Bax/Bak-deficient cells) to link staining to mitochondrial apoptosis pathways .

Methodological Frameworks

  • Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing this compound’s biophysical interactions .
  • Reproducibility : Follow guidelines from for detailed experimental protocols, including instrument calibration and negative controls.
  • Ethical Compliance : Adhere to cell culture and disposal protocols per institutional biosafety committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.